Crownpak CR
Description
Properties
Molecular Formula |
C42H40O6 |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
10,29-diphenyl-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene |
InChI |
InChI=1S/C42H40O6/c1-3-11-31(12-4-1)37-29-33-15-7-9-17-35(33)39-40-36-18-10-8-16-34(36)30-38(32-13-5-2-6-14-32)42(40)48-28-26-46-24-22-44-20-19-43-21-23-45-25-27-47-41(37)39/h1-18,29-30H,19-28H2 |
InChI Key |
AMLDZYCRKRBTAA-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C4)C5=C(C(=CC6=CC=CC=C65)C7=CC=CC=C7)OCCOCCO1 |
Canonical SMILES |
C1COCCOCCOC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C4)C5=C(C(=CC6=CC=CC=C65)C7=CC=CC=C7)OCCOCCO1 |
Origin of Product |
United States |
Foundational & Exploratory
The Heart of Chiral Recognition: A Technical Deep Dive into the Crownpak CR Stationary Phase
For researchers, scientists, and professionals in drug development, achieving enantiomeric separation is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. The Crownpak CR series of chiral stationary phases (CSPs) stands as a key technology in this field, particularly for the resolution of primary amino compounds. This in-depth technical guide explores the core composition, mechanism, and practical application of the this compound stationary phase, providing a comprehensive resource for its effective utilization.
Core Composition: A Chiral Crown Ether on a Silica (B1680970) Support
The this compound stationary phase is engineered for the enantioselective separation of a specific class of molecules: those containing a primary amino group. The fundamental component of this CSP is a chiral crown ether, which is either physically coated or chemically immobilized onto a 5 µm silica gel support.[1][2][3][4]
There are two main families of this compound columns:
-
This compound(+) and CR(-): These columns feature a chiral crown ether that is coated onto the silica support.[4] The choice between the (+) and (-) versions allows for the inversion of the elution order of the enantiomers.[4]
-
This compound-I(+) and CR-I(-): In this newer generation, the chiral crown ether is immobilized on the silica support.[5] This immobilization provides enhanced stability and allows for the use of a broader range of organic solvents in the mobile phase.[5]
The chiral selector is a derivative of 18-crown-6 (B118740) ether, a synthetic macrocyclic polyether.[6][7] Specifically, it is often based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid or contains a binaphthyl unit, which introduces the necessary chirality for enantiomeric recognition.[6][8]
Table 1: this compound Series Specifications
| Feature | This compound(+) / CR(-) | This compound-I(+) / CR-I(-) |
| Chiral Selector | Coated Chiral Crown Ether | Immobilized Chiral Crown Ether |
| Support Material | 5 µm Silica Gel | 5 µm Silica Gel |
| Particle Size | 5 µm | 5 µm |
| USP Classification | L66 (CR(+)) | - |
| Typical Analytes | Primary amines, amino acids | Primary amines, amino acids |
The Mechanism of Chiral Recognition: A Host-Guest Interaction
The enantioselective power of the this compound stationary phase lies in a precise host-guest interaction between the chiral crown ether and the analyte. This interaction is governed by the formation of a diastereomeric complex.
Under acidic mobile phase conditions (typically pH 1 to 2), the primary amino group of the analyte is protonated to form an ammonium (B1175870) ion (-NH₃⁺).[4] This positively charged ammonium ion is then able to fit into the cavity of the crown ether, forming a stable complex through hydrogen bonding and electrostatic interactions.
The chirality of the crown ether creates a three-dimensional environment that preferentially interacts with one enantiomer of the analyte over the other. This difference in the stability of the diastereomeric complexes formed between the stationary phase and the two enantiomers leads to different retention times and, consequently, their separation. With the this compound(+) column, the D-form of amino acids typically elutes first.[4]
Caption: Chiral recognition on this compound involves the formation of diastereomeric complexes.
Experimental Protocols: A Guide to Successful Separations
Achieving optimal enantiomeric separation on a this compound column requires careful attention to experimental parameters. The following sections provide detailed methodologies for key aspects of the experimental workflow.
Mobile Phase Preparation
The mobile phase for this compound columns is typically an acidic aqueous solution. Perchloric acid is often recommended due to its low UV absorbance and effectiveness in achieving good resolution.[4]
Preparation of Perchloric Acid Solution (pH 1.0):
-
Weigh out 16.3 grams of commercially available 70% perchloric acid.
-
Dilute the perchloric acid to 1 liter with distilled water. This will result in a solution with a pH of approximately 1.0.
-
For a mobile phase with a pH of 2.0, dilute 100 mL of the pH 1.0 solution to 1 liter with distilled water.
-
It is crucial to degas the mobile phase before use to prevent bubble formation in the HPLC system.
For hydrophobic analytes, methanol (B129727) can be added to the mobile phase to reduce retention times. For the coated this compound(+) and CR(-) columns, the methanol content should not exceed 15% (v/v).[4] The immobilized this compound-I columns are compatible with a wider range of organic solvents, including acetonitrile, ethanol (B145695), and isopropanol.[5]
Sample Preparation
-
Dissolve the sample in the mobile phase to ensure compatibility and avoid peak distortion.
-
Filter the sample solution through a 0.45 µm membrane filter to remove any particulate matter that could clog the column.
HPLC System and Column Conditioning
-
Before installing the this compound column, flush the entire HPLC system, including the injector and sample loop, with ethanol followed by 100% distilled water.[4] This is essential to remove any incompatible solvents.
-
Install the column in the direction of the flow indicated by the arrow on the column label.
-
Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) until a stable baseline is achieved. The typical flow rate for analytical columns is around 0.5 mL/min.[4]
Table 2: Typical Operating Conditions for this compound Columns
| Parameter | This compound(+) / CR(-) | This compound-I(+) / CR-I(-) |
| Mobile Phase pH | 1.0 - 2.0 | 1.0 - 7.0 |
| Organic Modifier | Methanol (≤ 15%) | Methanol, Acetonitrile, Ethanol, IPA |
| Typical Flow Rate | 0.4 - 1.0 mL/min | 0.2 - 0.5 mL/min |
| Temperature | 0 - 50 °C | -5 - 40 °C |
| Pressure Limit | < 150 bar | < 300 bar |
Experimental Workflow and Data Presentation
A typical experimental workflow for the enantiomeric separation of an amino acid sample using a this compound column is outlined below.
Caption: A typical experimental workflow for enantiomeric separation using a this compound column.
The successful separation of enantiomers is typically evaluated by examining the resulting chromatogram. Key parameters include the retention times of each enantiomer and the resolution factor (Rs), which quantifies the degree of separation between the two peaks.
Table 3: Example Separation of Phenylalanine Enantiomers on this compound(+)
| Parameter | Value |
| Column | This compound(+) (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Perchloric Acid (pH 2.0) / Methanol (85/15, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (D-Phe) | ~8 min |
| Retention Time (L-Phe) | ~10 min |
| Resolution (Rs) | > 2.0 |
Note: The above data is illustrative and actual results may vary depending on the specific experimental conditions and instrumentation.
By understanding the fundamental principles of the this compound stationary phase and adhering to meticulous experimental protocols, researchers can effectively harness this powerful tool for the critical task of enantiomeric separation in pharmaceutical development and other scientific disciplines.
References
- 1. New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Crownpak CR(+) vs. CR(-): An In-depth Technical Guide to Chiral Recognition and Elution Order
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Crownpak CR(+) and CR(-) chiral stationary phases, focusing on their core principles, chiral recognition mechanisms, and the predictable inversion of elution order for enantiomers. This document is intended to serve as a valuable resource for methods development, troubleshooting, and a deeper understanding of chiral separations involving primary amino groups.
Core Principles of Chiral Separation with this compound
This compound columns are a specialized class of chiral stationary phases (CSPs) designed for the enantioselective separation of compounds containing primary amino groups, most notably amino acids. The chiral selector is a chiral crown ether that is either physically coated onto a 5 µm silica (B1680970) gel support (this compound) or chemically immobilized (this compound-I).[1][2][3]
The fundamental principle of chiral recognition on these columns is the formation of a transient diastereomeric complex between the chiral crown ether of the stationary phase and the protonated primary amine (-NH₃⁺) of the analyte.[3] This interaction is facilitated by an acidic mobile phase, typically with a pH between 1.0 and 2.0, which ensures the analyte's primary amine is in its cationic form.[4]
The key feature that distinguishes this compound(+) and CR(-) is the opposite chirality of the crown ether selector.[2] This deliberate design choice results in a predictable and highly useful inversion of the enantiomer elution order.[3] This feature is particularly advantageous in preparative chromatography, where isolating the first-eluting enantiomer is often more efficient.
The Chiral Recognition Mechanism
The enantioselective discrimination arises from the differential stability of the diastereomeric complexes formed between the chiral crown ether and each enantiomer of the analyte. The formation of these complexes is a multi-point interaction, often described by a three-point interaction model.
For an amino acid, these interactions typically involve:
-
Inclusion of the ammonium (B1175870) group: The protonated primary amino group (-NH₃⁺) of the analyte fits into the cavity of the crown ether, forming hydrogen bonds with the ether oxygen atoms.
-
Steric hindrance: The different spatial arrangements of the substituents at the chiral center of the two enantiomers lead to varying degrees of steric interaction with the chiral barriers of the crown ether.
-
Secondary interactions: Additional interactions, such as hydrogen bonding or dipole-dipole interactions, between other functional groups on the analyte and the stationary phase can further contribute to the stability of the complex.
The enantiomer that forms the more stable complex with the chiral stationary phase will be retained longer on the column and thus elute later. Conversely, the enantiomer that forms the less stable complex will elute first.
Visualizing the Chiral Recognition
The following diagram illustrates the conceptual model of chiral recognition.
Caption: Chiral recognition on this compound(+) leading to differential retention.
Inversion of Elution Order: CR(+) vs. CR(-)
The most significant practical difference between this compound(+) and CR(-) is the reversal of the elution order for a given pair of enantiomers. This is a direct consequence of the opposing chirality of the stationary phases.
For amino acids, a consistent rule applies:
-
On this compound(+), the D-enantiomer almost always elutes before the L-enantiomer. [3]
-
On this compound(-), the L-enantiomer will elute before the D-enantiomer. [2]
This predictable reversal is a powerful tool for peak identification and confirmation. If the elution order of two peaks is inverted when switching from a CR(+) to a CR(-) column (under identical mobile phase conditions), it provides strong evidence that the peaks are a pair of enantiomers.
Quantitative Data on Enantiomeric Separation
Achieving baseline separation of enantiomers requires optimization of chromatographic conditions. The key parameters influencing retention and resolution are mobile phase pH, the type and concentration of the organic modifier, and column temperature.
Table 1: Enantiomeric Separation of Amino Acids on this compound-I(+)
| Analyte | Mobile Phase | Temp (°C) | k₁ (D-form) | k₂ (L-form) | α | Rs |
| DL-Serine | HClO₄ (pH 1.0) / ACN (85/15) | 25 | Data not available | Data not available | Data not available | Baseline separation reported[1] |
| 18 Proteinogenic Amino Acids | SFC: CO₂ / MeOH/H₂O/TFA | N/A | Data not available | Data not available | Data not available | >1.96 (for all)[5] |
Note: k₁ and k₂ are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor (k₂/k₁), and Rs is the resolution factor. "Data not available" indicates that the specific quantitative values were not provided in the cited sources, although successful separation was reported.
Table 2: Enantiomeric Separation of Primary Amines on this compound-I(+)
| Analyte | Mobile Phase | Temp (°C) | k₁ | k₂ | α | Rs |
| 12 Primary Amines | SFC with various modifiers | N/A | Data not available | Data not available | Data not available | Baseline resolution for 9 out of 12[6] |
The lack of extensive, side-by-side quantitative comparisons in the literature underscores the importance of empirical method development for specific applications. However, the predictable inversion of elution order between the CR(+) and CR(-) columns provides a reliable starting point for such development.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chiral separations. Below are representative methodologies for the use of this compound columns.
General Experimental Workflow
The following diagram outlines a typical workflow for chiral separation using this compound columns.
Caption: A typical workflow for chiral analysis using this compound columns.
Example Protocol: Separation of Amino Acids
This protocol is a representative example for the separation of amino acid enantiomers.
-
Column: this compound(+) or CR(-), 150 x 4.0 mm, 5 µm
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.0 to 2.0). To shorten the retention of hydrophobic analytes, up to 15% (v/v) methanol (B129727) can be added.[4] For this compound-I (immobilized) columns, other organic modifiers like acetonitrile (B52724) can be used.[1]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: Ambient or sub-ambient (e.g., 5-25 °C). Lower temperatures generally improve resolution.[7]
-
Detection: UV at 200-210 nm or Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible acidic aqueous solution.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
Factors Influencing Separation and Elution Order
The success of a chiral separation on this compound columns is highly dependent on the optimization of several experimental parameters.
-
pH of the Mobile Phase: A low pH (1-2) is crucial to ensure the primary amine of the analyte is protonated.[4] Increasing the pH above this range will lead to a loss of retention and chiral recognition.
-
Organic Modifier: For the coated this compound columns, methanol is the recommended organic modifier, with a maximum concentration of 15%.[4] Exceeding this limit can damage the stationary phase. The immobilized CR-I columns offer greater solvent flexibility, allowing the use of acetonitrile and other organic solvents, which can significantly impact selectivity.[1]
-
Temperature: Lowering the column temperature generally increases the stability of the diastereomeric complexes, leading to longer retention times and improved resolution.[7] However, for highly hydrophobic compounds, lower temperatures may lead to excessively long analysis times.
-
Analyte Structure: The steric bulk and the presence of other functional groups near the chiral center of the analyte will significantly influence the stability of the complex and, therefore, the retention and selectivity.
The interplay of these factors determines the final separation. The following diagram illustrates the logical relationships between these parameters and the chromatographic outcome.
Caption: Relationship between experimental parameters and chromatographic results.
Conclusion
This compound(+) and CR(-) columns are powerful tools for the enantiomeric separation of compounds containing primary amino groups. Their key strength lies in the predictable inversion of elution order between the (+) and (-) phases, which simplifies peak identification and aids in method development. A thorough understanding of the chiral recognition mechanism, based on host-guest complexation, and the influence of experimental parameters such as mobile phase pH, organic modifier content, and temperature, is crucial for achieving optimal separations. While comprehensive quantitative comparative data is sparse in the literature, the principles outlined in this guide provide a solid foundation for the successful application of these columns in both analytical and preparative chiral chromatography.
References
- 1. hplc.eu [hplc.eu]
- 2. mz-at.de [mz-at.de]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. thelabstore.co.uk [thelabstore.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived co… [ouci.dntb.gov.ua]
- 7. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
Crownpak CR in Pharmaceutical Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications and methodologies of Crownpak CR chiral stationary phases in pharmaceutical analysis. This compound columns are renowned for their unique ability to perform enantiomeric separations of compounds containing primary amino groups, a crucial capability in drug development and quality control. This document provides a comprehensive overview of the technology, detailed experimental protocols, and quantitative data to facilitate its application in a laboratory setting.
Core Principles of Chiral Recognition
This compound columns utilize a chiral crown ether as the chiral selector.[1] The stationary phase is available in two enantiomeric forms, CR(+) and CR(-), which allows for the inversion of elution order.[2] Chiral recognition is achieved through the formation of a complex between the crown ether and the ammonium (B1175870) ion (-NH3+) of the analyte under acidic conditions.[3] This interaction is highly specific, enabling the separation of enantiomers. The D-form of amino acids consistently elutes before the L-form on a this compound(+) column.[3][4]
The this compound series includes both coated (CR) and immobilized (CR-I) versions. The immobilized columns (CR-I) offer enhanced durability and a wider range of compatible solvents, including acetonitrile (B52724) and various alcohols, allowing for greater flexibility in method development for both reversed-phase and normal-phase chromatography.[5][6]
Key Applications in Pharmaceutical Analysis
The primary application of this compound columns is the enantioseparation of α-amino acids.[2] This is critical in pharmaceutical research for studying the biological activity of different enantiomers and for controlling the stereochemical purity of amino acid-based drugs and intermediates. Beyond amino acids, these columns are effective for resolving any chiral compound that possesses a primary amino group near the chiral center.[3] Documented applications include the separation of chiral thyroxine impurities and novel antibacterial agents.[7]
Experimental Protocols
Successful enantiomeric separation on this compound columns requires careful attention to the experimental conditions. The following protocols provide a general framework for method development.
Initial HPLC System Preparation
-
System Flush: Before installing a this compound column, it is imperative to flush the entire HPLC system, including the injector and sample loop. Flush with ethanol (B145695) followed by 100% distilled water to remove any residual solvents that could damage the stationary phase.[3]
-
Column Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. This may take a significant amount of time, especially when switching between reversed-phase and normal-phase modes.[8]
Reversed-Phase Method Development Workflow
The following diagram outlines a typical workflow for developing a reversed-phase separation method on a this compound-I column.
Caption: Reversed-Phase Method Development Workflow for this compound-I.
Mobile Phase Preparation
-
Aqueous Component: The most commonly used mobile phase is an aqueous solution of perchloric acid (HClO4) at a pH between 1.0 and 2.0.[9] To prepare a pH 1.0 solution, dilute 16.3 grams of 70% perchloric acid to 1 L with distilled water.[3] Subsequent dilutions can be made to achieve higher pH values (e.g., for pH 1.5, dilute 316 mL of pH 1.0 solution to 1 L).[6] Using a higher pH within the optimal range can help to prolong column lifetime.[6]
-
Organic Modifier: For this compound (coated) columns, methanol (B129727) is the recommended organic modifier, with a maximum concentration of 15% (v/v).[9] For this compound-I (immobilized) columns, a wider range of organic solvents can be used, including acetonitrile, ethanol, and isopropanol.[6] Acetonitrile is often a good starting point.[6]
-
Degassing: All mobile phases should be thoroughly degassed before use.[3]
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance data for the enantiomeric separation of various amino acids and pharmaceutical compounds using this compound columns.
Table 1: Enantiomeric Separation of Amino Acids on this compound-I(+)
| Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| DL-Serine | HClO4 (pH 1.0) / ACN (85/15 v/v) | Not Specified | 25 | Baseline Separation | [10] |
| 18 Proteinogenic Amino Acids | ACN / Water / TFA (96/4/0.5 v/v/v) | 1.2 | 30 | > 1.5 for all pairs | [11] |
| 18 Amino Acids | Supercritical CO2 with Methanol/Water + TFA | Not Specified | Not Specified | 1.96 - 33.62 | [11] |
Table 2: General Operating Parameters for Crownpak Columns
| Parameter | This compound(+)/CR(-) | This compound-I(+)/CR-I(-) | Reference |
| Particle Size | 5 µm | 5 µm | [5] |
| Separation Mode | Reversed-Phase | Reversed-Phase & Normal-Phase | [5] |
| pH Range | 1.0 - 2.0 (stable up to pH 9) | 1.0 - 2.0 (stable up to pH 7) | [6][9] |
| Temperature Range | -5 to 50°C | -5 to 40°C | [5] |
| Max. Pressure | < 150 Bar (2100 psi) | < 300 Bar (4350 psi) | [3][4] |
| Organic Modifier Limit | 15% Methanol | Wide range of solvents | [6][9] |
Chiral Recognition Mechanism and Experimental Logic
The enantioselective separation on a this compound column is governed by the differential stability of the diastereomeric complexes formed between the chiral crown ether and the two enantiomers of the analyte. The following diagram illustrates this principle and the logical steps in selecting the appropriate column.
References
- 1. mz-at.de [mz-at.de]
- 2. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chiraltech.com [chiraltech.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. thelabstore.co.uk [thelabstore.co.uk]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
Crownpak CR for amino acid enantioseparation
An In-Depth Technical Guide to Amino Acid Enantioseparation using Crownpak® CR Columns
For researchers, scientists, and professionals in drug development, the accurate enantioseparation of amino acids is a critical analytical challenge. Crownpak® CR chiral stationary phases (CSPs) offer a robust solution for this purpose. This technical guide provides a comprehensive overview of the Crownpak® CR series, including its core separation principles, detailed experimental protocols, and quantitative data to facilitate method development.
Core Principle of Enantioseparation
The enantioseparation of amino acids on Crownpak® CR columns is achieved through a process of host-guest complexation. The stationary phase consists of a chiral crown ether (the host) chemically bonded to a silica (B1680970) gel support. In an acidic mobile phase, the primary amino group of an amino acid (the guest) is protonated, forming a positively charged ammonium (B1175870) ion (-NH3+).
This ammonium ion can then form a three-point interaction with the crown ether. The differing stereochemistry of the D- and L-amino acid enantiomers leads to the formation of diastereomeric complexes with varying stability. This difference in complex stability results in differential retention times on the column, enabling their separation.
The Crownpak® CR series includes both coated (CR) and immobilized (CR-I) versions. The immobilized columns (CR-I) offer enhanced durability and a broader range of compatible solvents.[1][2][3][4] The series also features columns with pseudo-enantiomeric chiral selectors, designated as (+) and (-). On a Crownpak® CR-I(+) column, the D-enantiomer of an amino acid typically elutes first.[5][6][7][8][9] Conversely, using a CR-I(-) column will invert the elution order.[7][8][9][10]
Caption: Principle of amino acid enantioseparation on a this compound column.
Experimental Protocols
Detailed methodologies for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are outlined below.
High-Performance Liquid Chromatography (HPLC) Protocol
Sample Preparation:
-
Dissolve the amino acid standard or sample in the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample solution through a 0.5 µm membrane filter prior to injection to remove any particulates.[9]
Mobile Phase Preparation (Reversed-Phase):
-
The mobile phase typically consists of an acidic aqueous solution and an organic modifier. Perchloric acid (HClO4) is recommended for optimal resolution and low UV absorption.[7][11]
-
Prepare the aqueous component by adjusting the pH of distilled water with perchloric acid to a range of 1.0 to 2.0.[3][7][11][12][13] Lower pH values generally lead to longer retention times.[7][11]
-
Common organic modifiers include acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and isopropanol (B130326) (IPA). The elution strength of these modifiers is in the descending order of THF > CH3CN > IPA > EtOH > MeOH.[7]
-
A typical starting mobile phase composition is a mixture of the perchloric acid solution and acetonitrile, for example, in a ratio of 80:20 (v/v).[7][9]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Crownpak® CR-I(+) or CR-I(-), 150 x 3.0 mm, 5 µm |
| Mobile Phase | e.g., Aqueous HClO4 (pH 1.0-2.0) / Acetonitrile (85:15 v/v)[1] |
| Flow Rate | 0.2 - 0.4 mL/min[7][9] |
| Column Temperature | -5 to 40°C (decreasing temperature can enhance selectivity)[7][9][11] |
| Detection | UV at 200 nm[1] or Mass Spectrometry (MS) |
| Pressure Limit | < 300 Bar (4350 psi)[7][9] |
Supercritical Fluid Chromatography (SFC) Protocol
For rapid analysis, SFC offers an alternative approach.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Crownpak® CR-I(+) |
| Mobile Phase | Supercritical CO2 with a modifier such as methanol/water and an additive like trifluoroacetic acid[14] |
| Detection | Mass Spectrometry (MS) |
This SFC method has been shown to resolve 18 proteinogenic amino acid enantiomers in under 3 minutes with an average resolution greater than 5.0.[5][6][14]
Caption: General workflow for amino acid enantioseparation by HPLC.
Quantitative Data for Amino Acid Separation
The following table summarizes separation data for various amino acids using a Crownpak® CR-I(+) column under reversed-phase HPLC conditions.
| Amino Acid | Mobile Phase (Aqueous HClO4 / ACN, v/v) | Flow Rate (mL/min) | Temperature (°C) |
| DL-Serine | pH 1.0 / ACN (85/15)[1] | 0.4 | 25[1] |
| DL-Alanine | pH 1.5 / ACN (85/15) | 0.4 | 25 |
| DL-Valine | pH 1.5 / ACN (85/15) | 0.4 | 25 |
| DL-Leucine | pH 1.5 / ACN (80/20) | 0.4 | 25 |
| DL-Isoleucine | pH 1.5 / ACN (80/20) | 0.4 | 25 |
| DL-Phenylalanine | pH 2.0 / ACN (70/30) | 0.5 | 30 |
| DL-Tryptophan | pH 2.0 / ACN (70/30) | 0.5 | 30 |
| DL-Threonine | pH 1.0 / ACN (85/15) | 0.4 | 25 |
| DL-Aspartic Acid | pH 1.0 / ACN (90/10) | 0.3 | 20 |
| DL-Glutamic Acid | pH 1.0 / ACN (90/10) | 0.3 | 20 |
| DL-Methionine | pH 1.5 / ACN (80/20) | 0.4 | 25 |
Note: Proline, a secondary amino acid, is not well-retained on Crownpak® CR columns.[15]
Concluding Remarks
Crownpak® CR columns provide a versatile and effective platform for the enantioseparation of amino acids and other primary amines.[1][8] The availability of both coated and immobilized stationary phases, along with pseudo-enantiomeric selectors, offers a high degree of flexibility for method development. By carefully selecting the mobile phase composition and operating temperature, researchers can achieve baseline separation for a wide array of chiral amino acids, making Crownpak® CR a valuable tool in pharmaceutical analysis and development.
References
- 1. hplc.eu [hplc.eu]
- 2. chiraltech.com [chiraltech.com]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. 53784 - HPLC column this compound-I(+), 150 x 3 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 5. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived co… [ouci.dntb.gov.ua]
- 7. chiraltech.com [chiraltech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 14. researchgate.net [researchgate.net]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Crownpak CR-I Immobilized vs. Coated Columns: A Technical Deep Dive for Chiral Separations
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral chromatography, the choice of the stationary phase is paramount to achieving successful enantiomeric separation. Crown ethers, a unique class of chiral selectors, have proven to be particularly effective for the resolution of primary amines and amino acids. This technical guide provides an in-depth comparison of the immobilized Crownpak CR-I and traditional coated this compound columns, offering a comprehensive overview of their core differences, performance characteristics, and practical applications. This document is intended to assist researchers in selecting the optimal column for their specific analytical or preparative needs.
The Core Distinction: Immobilized vs. Coated Chiral Stationary Phases
The fundamental difference between this compound-I and the standard this compound columns lies in the method of attachment of the chiral selector—a chiral crown ether—to the silica (B1680970) support.[1][2][3]
-
Coated Columns (this compound): In these columns, the chiral crown ether is physically adsorbed or "coated" onto the surface of the silica gel.[2][3] This non-covalent interaction, while effective for chiral recognition, renders the stationary phase susceptible to damage from certain organic solvents. The use of "forbidden" solvents can lead to the stripping of the chiral selector from the support, causing a rapid decline in column performance and lifetime.[2]
-
Immobilized Columns (this compound-I): To overcome the limitations of coated columns, the this compound-I series features a chiral crown ether that is covalently bonded to the silica support.[1][4][5] This immobilization creates a robust and durable stationary phase that can withstand a much wider range of organic solvents, a key advantage in method development and for enhancing the solubility of certain samples.[1][6]
The move towards immobilized stationary phases represents a significant advancement in chiral column technology, offering enhanced stability and greater flexibility in mobile phase selection.
Comparative Performance and Technical Specifications
The choice between an immobilized and a coated Crownpak column has significant implications for performance and operational parameters. The key differences are summarized in the table below.
| Feature | This compound-I (Immobilized) | This compound (Coated) |
| Chiral Selector Attachment | Covalently bonded to silica gel | Physically coated on silica gel |
| Solvent Compatibility | Compatible with a wide range of organic solvents including THF, ethyl acetate, and chlorinated solvents.[1][4][5] | Restricted to specific solvents and concentrations; typically limited to a maximum of 15% methanol (B129727) in the mobile phase.[2][3] |
| Operating Modes | Normal Phase and Reversed-Phase[1][6] | Primarily Reversed-Phase |
| Robustness & Stability | High stability, resistant to "forbidden" solvents, leading to longer column lifetime.[6] | Susceptible to degradation by incompatible solvents, which can strip the stationary phase.[2] |
| Method Development | Greater flexibility in mobile phase selection allows for optimization of selectivity and resolution.[1] | Limited solvent choice restricts method development options. |
| Sample Solubility | The ability to use stronger organic solvents can enhance the solubility of poorly soluble compounds.[7] | Limited to analytes soluble in the restricted mobile phase compositions. |
| Pressure Limitation | Should be maintained < 300 Bar (4350 psi) for maximum column life.[5] | Should be maintained < 150 Bar (~2100 psi) for maximum column life.[2] |
| pH Range | pH 1.0 to 7.0[8] | Information not explicitly available, but operation is recommended in acidic conditions (pH 1-2).[2][3] |
Chiral Recognition Mechanism
The enantioselective recognition mechanism of Crownpak columns is based on the formation of a host-guest complex between the chiral crown ether and the primary ammonium (B1175870) ion of the analyte.[4][5][6] This interaction occurs under acidic mobile phase conditions, where the primary amine group of the analyte is protonated (-NH3+).
The three-dimensional structure of the crown ether creates a chiral cavity that preferentially includes one enantiomer over the other. The stability of the resulting diastereomeric complexes differs, leading to different retention times and, consequently, chiral separation. For this compound(+) columns, the D-form of amino acids typically elutes first.[4][5][6] The elution order can be reversed by using the corresponding CR(-) column.[6][9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving successful chiral separations. Below are representative methodologies for the use of this compound-I columns.
General Experimental Workflow
Recommended Mobile Phases and Conditions
For Amino Acid and Primary Amine Separations (Reversed-Phase Mode):
-
Column: this compound-I(+) or CR-I(-), 150 x 3.0 mm, 5 µm
-
Mobile Phase: An acidic aqueous solution with an organic modifier is typically used.[10]
-
Aqueous component: Perchloric acid (HClO4) solution (pH 1.0 - 2.0).[1][5] Nitric acid or trifluoroacetic acid (TFA) can also be used, but perchloric acid is often preferred for better resolution and lower UV absorption.[5]
-
Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). The elution power of organic modifiers is in the descending order of THF > CH3CN > IPA > EtOH > MeOH.[5]
-
Typical Starting Conditions: HClO4 aq. (pH 1.5) / ACN = 80 / 20 (v/v)[5]
-
-
Temperature: 25 °C. Decreasing the temperature can increase selectivity.[5]
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[12] It is crucial to filter the sample solution through a 0.5 µm porosity filter before injection.[5]
System Preparation:
-
Before installing the column, flush the entire HPLC system, including the injector and sample loop, with a mixture of methanol and water to remove any contaminants.[12]
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[12]
Applications and Comparative Studies
The expanded solvent compatibility of the this compound-I allows for its use in Supercritical Fluid Chromatography (SFC), a technique that offers fast and efficient separations.[11] Enantioseparation of 18 underivatized amino acids was achieved in less than 3 minutes with an average resolution greater than 5.0 using a this compound-I(+) column in SFC.[11] Such rapid and high-resolution separations are often not feasible with coated columns due to their solvent limitations.
Conclusion
The development of immobilized chiral stationary phases, such as the this compound-I series, represents a significant advancement in the field of chiral chromatography. The enhanced robustness, stability, and expanded solvent compatibility of these columns provide researchers with greater flexibility and reliability for the separation of primary amines and amino acids. While coated Crownpak columns are effective for specific applications, the superior performance and versatility of the immobilized this compound-I columns make them the recommended choice for new method development and for challenging separations that require a wider range of mobile phase conditions. The ability to operate in both reversed-phase and normal-phase modes, as well as in SFC, further solidifies the position of this compound-I as a powerful tool in the analytical and preparative separation of enantiomers.
References
- 1. hplc.eu [hplc.eu]
- 2. chiraltech.com [chiraltech.com]
- 3. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Investigation into the performance and stability of immobilized and coated polysaccharide columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Initial Screening of Primary Amines with Crownpak CR Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the initial screening of primary amines using Crownpak CR chiral stationary phases. Chiral separation is a critical step in drug development and pharmaceutical sciences, and this compound columns offer a powerful solution for the resolution of racemic primary amines. This document outlines the fundamental principles, experimental protocols, and quantitative data to facilitate efficient method development.
Introduction to this compound for Primary Amine Separation
This compound columns are a specialized class of chiral stationary phases (CSPs) designed for the enantioselective separation of compounds containing primary amino groups. The chiral selector is a crown ether, a macrocyclic polyether, which is immobilized or coated onto a silica (B1680970) support.[1][2][3][4][5][6] These columns are particularly effective for the separation of amino acids and various other chiral primary amines.[2][7]
The key features of this compound columns include:
-
High Enantioselectivity: Demonstrated success in resolving racemates of primary amines, often with baseline separation.[8]
-
Broad Applicability: Effective for a wide range of primary amines, including those that are challenging to separate on other types of CSPs.[8]
-
Predictable Elution Order: The this compound(+) and CR(-) columns offer inverted elution orders for enantiomers, which can be advantageous in preparative separations where isolating the first-eluting enantiomer is often easier.[7][8]
-
Compatibility with HPLC and SFC: this compound columns can be effectively used in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing flexibility in method development.[8]
Chiral Recognition Mechanism
The enantioselective separation on a this compound column is based on the formation of a diastereomeric complex between the chiral crown ether and the protonated primary amine of the analyte.[7]
Key aspects of the mechanism include:
-
Acidic Mobile Phase: An acidic mobile phase is essential to protonate the primary amino group of the analyte, forming an ammonium (B1175870) ion (-NH₃⁺).[9]
-
Inclusion Complexation: The protonated amine forms an inclusion complex with the crown ether cavity through hydrogen bonding between the ammonium protons and the oxygen atoms of the polyether ring.
-
Three-Point Interaction Model: Chiral recognition is achieved through a three-point interaction between the chiral stationary phase and one of the enantiomers. These interactions can include hydrogen bonding, steric hindrance, and dipole-dipole interactions between the substituents on the analyte's chiral center and the chiral barriers of the crown ether.
Caption: Chiral recognition mechanism on this compound.
Initial Screening Workflow
A systematic approach to screening is crucial for efficient method development. The following workflow is recommended for the initial screening of primary amines on this compound columns.
Caption: A typical workflow for screening primary amines.
Experimental Protocols
Detailed methodologies for both HPLC and SFC screening are provided below.
HPLC Screening Protocol
Objective: To perform an initial screen of a primary amine racemate using a this compound column under reversed-phase HPLC conditions.
Materials:
-
This compound-I(+) or CR-I(-) column (e.g., 150 x 3.0 mm, 5 µm)[3]
-
HPLC system with UV or MS detector
-
Primary amine sample
-
Perchloric acid (HClO₄)
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of perchloric acid at a pH between 1.0 and 2.0.[9] For example, to prepare a pH 1.0 solution, carefully add the appropriate amount of concentrated perchloric acid to ultrapure water.[9]
-
Prepare the organic modifier (ACN or MeOH).
-
A typical starting mobile phase composition is a mixture of the acidic aqueous solution and the organic modifier (e.g., 85:15 v/v aqueous:organic).[3]
-
-
Sample Preparation:
-
Dissolve the primary amine sample in the mobile phase at a suitable concentration (e.g., 0.5-1.0 mg/mL).
-
-
HPLC System Setup:
-
Install the this compound column and equilibrate with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 0.4 mL/min for a 3.0 mm ID column).
-
Set the column temperature (e.g., 25 °C).[3]
-
Set the UV detector to an appropriate wavelength for the analyte (e.g., 200-220 nm for general screening).[3]
-
-
Analysis:
-
Inject the sample solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Evaluation:
-
Assess the chromatogram for the separation of the two enantiomers.
-
If separation is observed, calculate the retention times (t₁, t₂), separation factor (α), and resolution (Rs).
-
If separation is poor or absent, consider optimizing the mobile phase composition (adjusting the organic modifier percentage or pH) or the column temperature.
-
SFC Screening Protocol
Objective: To perform an initial screen of a primary amine racemate using a this compound column under SFC conditions.
Materials:
-
This compound-I(+) or CR-I(-) column (e.g., 150 x 3.0 mm, 5 µm)[8]
-
SFC system with a UV or MS detector
-
Primary amine sample
-
Supercritical CO₂
-
Modifier: Methanol (MeOH), Ethanol (B145695) (EtOH), or Isopropanol (B130326) (IPA)[8]
-
Acidic additive: Trifluoroacetic acid (TFA)[8]
-
Water (optional, for peak shape improvement)[8]
Procedure:
-
Modifier Preparation:
-
Sample Preparation:
-
Dissolve the primary amine sample in the modifier or a suitable solvent miscible with the mobile phase.
-
-
SFC System Setup:
-
Install the this compound column and equilibrate with the initial mobile phase conditions.
-
Set the back pressure (e.g., 100-150 bar).
-
Set the column temperature (e.g., 40 °C).
-
Set a gradient elution program. A typical screening gradient might be from 5% to 50% modifier over several minutes.
-
Set the UV detector to an appropriate wavelength.
-
-
Analysis:
-
Inject the sample solution.
-
Run the SFC analysis.
-
-
Data Evaluation:
-
Evaluate the chromatogram for enantiomeric separation.
-
If separation is achieved, determine the retention times and assess the resolution.
-
For optimization, different modifiers (MeOH, EtOH, IPA) can be screened, as the choice of modifier can significantly impact the resolution.[8]
-
Quantitative Data and Performance
This compound columns have demonstrated superior performance in the separation of primary amines compared to other types of chiral stationary phases, particularly polysaccharide-based columns, in SFC screenings.[8]
HPLC Separation Data
The following table summarizes representative data for the separation of primary amines using this compound columns under HPLC conditions.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | t₁ (min) | t₂ (min) | α | Rs |
| DL-Serine[3] | This compound-I(+) (150x3.0mm, 5µm) | HClO₄ (pH 1.0) / ACN (85/15) | 0.1 | 25 | ~8.5 | ~10.5 | - | Baseline |
| Diphenylalanine[10] | This compound(+) | HClO₄ (pH 2.0) / MeOH (85/15) | - | - | ~55 | ~60 | 1.09 | Partial |
Note: "-" indicates data not available in the cited sources.
SFC Screening Performance
A study comparing this compound-I(+) with eight immobilized polysaccharide-based columns for the SFC separation of 12 primary amine racemates showed a significantly higher success rate for the Crownpak column.[8]
| Column Type | Number of Baseline Resolutions (out of 12) |
| This compound-I(+) | 9 |
| Polysaccharide-based Columns (average) | 4 |
This highlights the particular suitability of this compound for the challenging separation of primary amines. The study also found that ethanol was the most effective modifier among methanol, ethanol, and isopropanol for achieving the best resolution.[8]
Conclusion
This compound columns are a highly effective and versatile tool for the initial screening and method development for the chiral separation of primary amines. Their unique chiral recognition mechanism, based on the formation of an inclusion complex with the protonated amine, provides high enantioselectivity for a broad range of analytes. By following a systematic screening workflow and the detailed experimental protocols provided in this guide for both HPLC and SFC, researchers, scientists, and drug development professionals can efficiently achieve baseline resolution of their target primary amine enantiomers. The superior performance of this compound, particularly in SFC, makes it a valuable asset in the modern analytical laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. thelabstore.co.uk [thelabstore.co.uk]
- 3. hplc.eu [hplc.eu]
- 4. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 5. chiraltech.com [chiraltech.com]
- 6. scribd.com [scribd.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Chiral Separation of D/L-Serine using Crownpak® CR HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain, playing a significant role in neurotransmission.[1][2] Its levels are implicated in various neurological and psychiatric disorders, making the accurate quantification of both D- and L-serine essential for research and drug development.[2][3] High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase, such as the Crownpak® CR column, offers a robust and reliable method for the enantioselective separation of D/L-serine without the need for derivatization.[3][4][5]
The Crownpak® CR series of columns contain a chiral crown ether as the chiral selector.[6][7] Chiral recognition is achieved through the formation of a complex between the crown ether and the primary amine group of serine under acidic mobile phase conditions.[7] The immobilized versions, Crownpak® CR-I(+) and CR-I(-), allow for the use of a wider range of organic solvents, enhancing resolution and providing longer column lifetimes.[3][6][7] Notably, on a Crownpak® CR-I(+) column, the D-enantiomer of amino acids typically elutes before the L-enantiomer.[7][8]
Quantitative Data Summary
The following table summarizes typical experimental conditions and performance data for the chiral separation of D/L-serine using Crownpak® CR columns.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Crownpak® CR-I(+) | Crownpak® CR-I(+) | Crownpak® CR-I(+) / CR-I(-) |
| Dimensions | 3.0 mm i.d. x 150 mm | Not Specified | 3.0 mm i.d. x 150 mm |
| Particle Size | 5 µm | Not Specified | 5 µm |
| Mobile Phase | Perchloric acid (pH 1.0) / Acetonitrile (B52724) (85/15, v/v) | 0.3% Trifluoroacetic acid in 10% Acetonitrile | Acetonitrile / Ethanol / Water / TFA (80/15/5/0.5, v/v/v/v) |
| Flow Rate | 0.1 mL/min | Not Specified | 0.6 mL/min |
| Temperature | 25 °C | Not Specified | 20 °C |
| Detection | UV at 200 nm | MS/MS | MS/MS |
| Elution Order | D-Serine then L-Serine | Not Specified | D-Serine then L-Serine on CR-I(+) |
| Reference | [3][9] | [4] | [5] |
Experimental Protocols
Method 1: UV Detection
This protocol is based on the application note from Daicel Corporation for the separation of DL-serine.[3][9]
1. Materials and Reagents
-
D/L-Serine standard
-
Perchloric acid (70%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
2. Equipment
-
HPLC system with UV detector
-
Crownpak® CR-I(+) column (3.0 mm i.d. x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Mobile Phase Preparation (Perchloric acid, pH 1.0)
-
Carefully add approximately 1.43 mL of 70% perchloric acid to 900 mL of HPLC-grade water.
-
Adjust the pH to 1.0 by adding more perchloric acid or a suitable base if necessary.
-
Bring the final volume to 1 L with water.
-
To prepare the final mobile phase, mix the aqueous perchloric acid solution (pH 1.0) with acetonitrile in an 85:15 (v/v) ratio.
-
Degas the mobile phase before use.
4. Standard Solution Preparation
-
Prepare a stock solution of DL-serine (e.g., 1 mg/mL) in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
5. HPLC Analysis
-
Equilibrate the Crownpak® CR-I(+) column with the mobile phase at a flow rate of 0.1 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 200 nm.
-
Inject the standard solutions.
-
Record the chromatograms and determine the retention times for D-serine and L-serine.
Method 2: Mass Spectrometry (MS) Detection
This protocol is a general guideline for coupling the Crownpak® CR column to a mass spectrometer, based on published research.[4][5]
1. Materials and Reagents
-
D/L-Serine standard
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (LC-MS grade)
-
Ethanol (LC-MS grade)
-
Water (LC-MS grade)
2. Equipment
-
HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
Crownpak® CR-I(+) or CR-I(-) column (3.0 mm i.d. x 150 mm, 5 µm)
-
Standard laboratory equipment for solution preparation
3. Mobile Phase Preparation
-
Prepare the mobile phase by mixing acetonitrile, ethanol, water, and TFA in an 80:15:5:0.5 (v/v/v/v) ratio.[5]
-
Alternatively, a mobile phase of 0.3% trifluoroacetic acid in 10% acetonitrile can be used.[4]
-
Degas the mobile phase before use.
4. Standard Solution Preparation
-
Prepare stock and working standard solutions of D/L-serine as described in Method 1, using the chosen mobile phase as the diluent.
5. HPLC-MS/MS Analysis
-
Equilibrate the Crownpak® CR column with the mobile phase at a flow rate of 0.6 mL/min.[5]
-
Set the column temperature to 20 °C.[5]
-
Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy, and MRM transitions) for the detection of serine.
-
Inject the standard solutions.
-
Acquire data and process the results to determine the concentrations of D- and L-serine.
Visualizations
Caption: Experimental workflow for D/L-serine analysis using this compound HPLC.
Caption: Logical relationship of chiral recognition on a this compound column.
References
- 1. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. thelabstore.co.uk [thelabstore.co.uk]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chiraltech.com [chiraltech.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Crownpak CR(+) Mobile Phase Preparation
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation of mobile phases for the Crownpak CR(+) chiral stationary phase, designed for the enantiomeric separation of amino acids and other molecules containing primary amino groups.
Principle of Separation
The chiral recognition mechanism of this compound(+) columns is based on the formation of a complex between the chiral crown ether coated on the silica (B1680970) gel and an ammonium (B1175870) ion (-NH3+) from the analyte.[1] This interaction occurs under acidic conditions, making the mobile phase preparation a critical step for achieving successful chiral separations.[1][2] The D-form of amino acids typically elutes first when using the this compound(+) column.[1] For reversal of elution order, the this compound(-) column can be utilized.[3]
Mobile Phase Composition
The standard mobile phase for this compound(+) columns is an acidic aqueous solution. Perchloric acid is the most recommended acid due to its ability to provide high resolutions and its low UV absorption.[2][3] However, other acids such as nitric acid and trifluoroacetic acid (TFA) can also be used.[2][3]
To modulate the retention time of hydrophobic compounds, an organic modifier, typically methanol, can be added to the mobile phase.[2][4] It is critical to not exceed a maximum concentration of 15% methanol, as higher concentrations can irreversibly damage the stationary phase.[2]
Key Mobile Phase Parameters:
-
pH: The optimal pH range for the mobile phase is between 1.0 and 2.0.[2][3] A lower pH generally leads to better resolution but may shorten the column's lifespan.[2][3] It is advisable to use the highest pH that provides satisfactory separation to prolong column life.[2]
-
Acid Concentration: The concentration of the acid dictates the pH of the mobile phase.
-
Organic Modifier: Methanol is the recommended organic modifier, with a maximum concentration of 15% (v/v).[2][4]
Experimental Protocols: Mobile Phase Preparation
Below are detailed protocols for preparing various mobile phases for use with the this compound(+) column.
Preparation of Aqueous Perchloric Acid Solutions
Materials:
-
Perchloric acid (70%, analytical grade)
-
Distilled or deionized water
-
Volumetric flasks (1 L)
-
Graduated cylinders
-
pH meter
Protocol:
| Target pH | Preparation Procedure |
| 1.0 | Carefully weigh 16.3 grams of 70% perchloric acid and dilute it to 1 L with distilled water in a volumetric flask.[2][5] |
| 1.3 | Dilute 500 mL of the pH 1.0 perchloric acid solution to 1 L with distilled water.[2][5] |
| 1.5 | Dilute 316 mL of the pH 1.0 perchloric acid solution to 1 L with distilled water.[2][5] |
| 2.0 | Dilute 100 mL of the pH 1.0 perchloric acid solution to 1 L with distilled water.[2][5] |
Important Considerations:
-
Always add acid to water, never the other way around, due to the exothermic reaction.
-
Allow the solution to cool to room temperature before making the final volume adjustment.
-
Verify the final pH of the solution using a calibrated pH meter and adjust as necessary.
-
All aqueous mobile phases should be filtered through a 0.5 µm membrane filter before use to remove any particulates.[5][6]
-
Thoroughly degas the mobile phase before use to prevent bubble formation in the HPLC system.[2]
Preparation of Mobile Phases with Organic Modifier
Protocol:
-
Prepare the aqueous acidic solution of the desired pH as described in section 3.1.
-
Measure the required volume of the aqueous solution and the organic modifier (methanol) separately.
-
Combine the two solutions in a clean, appropriate container. For example, for a 90:10 (v/v) aqueous acid:methanol mobile phase, mix 900 mL of the aqueous acid solution with 100 mL of methanol.
-
Ensure the final mixture is thoroughly mixed.
-
Degas the final mobile phase mixture before use.
Application Data: Example Separation Conditions
The following table summarizes typical experimental conditions for chiral separations using the this compound(+) column.
| Analyte | Mobile Phase | Flow Rate (mL/min) | Column Temperature (°C) | Detection | Reference |
| Racemic DPA | pH 2 HClO₄ : Methanol (85:15 v/v) | 1.0 | Not Specified | UV 210 nm | [7] |
| S-DAR | Aqueous 70% HClO₄ (pH 2.5) : Methanol (90:10 v/v) | 0.8 | Not Specified | UV 286 nm | [7] |
| DL-Serine | Aqueous HClO₄ (pH 1.0) : Acetonitrile (85:15 v/v) | Not Specified | 25 | UV 200 nm | [8] |
| 18 Amino Acids (underivatized) | Supercritical Fluid Chromatography with modifier and acidic additives | Not Specified | Not Specified | Mass Spectrometry | [9] |
Logical Workflow for Mobile Phase Preparation
The following diagram illustrates the decision-making process and workflow for preparing a suitable mobile phase for a this compound(+) column.
Caption: Workflow for this compound(+) Mobile Phase Preparation.
Column Care and Maintenance
-
System Flushing: Before connecting a this compound(+) column, flush the entire HPLC system, including the injector and sample loop, with ethanol (B145695) followed by 100% distilled water to remove any residual solvents.[2]
-
Sample Solvent: Dissolve samples in water and filter them through a 0.5 µm membrane filter.[2] Avoid using sample solutions containing more than 15% methanol.[2]
-
Storage: For short-term storage, flush the column with distilled water.[2] For long-term storage (over a week), store the column with end-caps in a refrigerator (3-6°C) to prevent microbial growth.[2]
-
Avoid Potassium Ions: The presence of K+ ions in the mobile phase can interfere with the chiral recognition process and should be avoided.[2][6]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chiraltech.com [chiraltech.com]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of Perchloric Acid Concentration on Crownpak CR Separation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the impact of perchloric acid concentration on the enantiomeric separation of amino acids and primary amines using Crownpak CR chiral stationary phases. The protocols and data presented herein are designed to assist in method development and optimization for achieving baseline separation of chiral compounds.
Introduction
This compound columns, featuring a chiral crown ether as the stationary phase, are highly effective for the chiral resolution of compounds containing a primary amino group, most notably amino acids. The chiral recognition mechanism relies on the formation of a complex between the ammonium (B1175870) ion (-NH3+) of the analyte and the crown ether. This interaction occurs under acidic mobile phase conditions, with aqueous perchloric acid being the most commonly used and recommended mobile phase.[1][2][3]
The concentration of perchloric acid, and therefore the pH of the mobile phase, is a critical parameter that significantly influences retention, selectivity, and resolution.[4] Generally, a lower pH (higher perchloric acid concentration) enhances the enantioselectivity for many analytes. However, it also leads to longer retention times and can potentially shorten the lifespan of the column.[1][5] Therefore, optimizing the perchloric acid concentration is a crucial step in method development to achieve a balance between resolution, analysis time, and column longevity.
Mechanism of Separation and Influence of Perchloric Acid
The chiral recognition on a this compound column is based on a three-point interaction model between the chiral crown ether and the protonated primary amine of the analyte. The acidic mobile phase ensures the complete protonation of the primary amino group of the analyte to an ammonium ion.
The concentration of perchloric acid influences the separation in the following ways:
-
Analyte Protonation: A lower pH ensures complete protonation of the analyte's primary amine, which is essential for the complexation with the crown ether.
-
Ionic Strength: Changes in the perchloric acid concentration alter the ionic strength of the mobile phase, which can affect the interactions between the analyte, the stationary phase, and the mobile phase.
-
Retention Time: A higher concentration of perchloric acid (lower pH) generally leads to stronger interactions and, consequently, longer retention times.[1]
-
Resolution: For many compounds, a lower pH results in improved resolution (Rs) due to enhanced chiral recognition.[1][5]
Experimental Protocols
Materials and Equipment
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Daicel CROWNPAK® CR(+) or CR(-), 5 µm, 4.0 x 150 mm (or similar dimensions). A guard column is highly recommended.[3]
-
Reagents:
-
Perchloric acid (70%), HPLC grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or deionized
-
Analytes (racemic amino acids or primary amines)
-
Mobile Phase Preparation
It is crucial to prepare the perchloric acid mobile phase accurately. The following are examples of how to prepare aqueous solutions of perchloric acid at different pH values.
Table 1: Preparation of Perchloric Acid Mobile Phases [5]
| Target pH | Preparation from 70% Perchloric Acid | Preparation from pH 1.0 Stock Solution |
| 1.0 | Weigh 16.3 g of 70% perchloric acid and dilute to 1 L with HPLC grade water. | - |
| 1.3 | - | Dilute 500 mL of pH 1.0 solution to 1 L with HPLC grade water. |
| 1.5 | - | Dilute 316 mL of pH 1.0 solution to 1 L with HPLC grade water. |
| 2.0 | - | Dilute 100 mL of pH 1.0 solution to 1 L with HPLC grade water. |
Note: Always degas the mobile phase before use. The addition of an organic modifier, such as methanol (up to 15% v/v), can be used to reduce the retention time of hydrophobic compounds.[6]
General Chromatographic Conditions
-
Flow Rate: 0.5 - 1.2 mL/min
-
Temperature: Ambient or controlled (e.g., 25°C). Lower temperatures can sometimes improve resolution.
-
Detection: UV, typically at 200-220 nm for amino acids.
-
Injection Volume: 5-20 µL
Protocol for Optimizing Perchloric Acid Concentration
-
Initial Conditions: Start with a mobile phase of aqueous perchloric acid at pH 2.0. If an organic modifier is needed to elute the analyte, start with a low concentration (e.g., 5% methanol).
-
pH Gradient: If the initial separation is poor, incrementally decrease the pH of the mobile phase to 1.5, 1.3, and 1.0.
-
Data Collection: At each pH level, inject the racemic standard and record the retention times of the two enantiomers.
-
Calculation: Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for each condition.
-
Optimization: Select the pH that provides the best balance of resolution and analysis time. A resolution of >1.5 is generally considered baseline separation.
Data Presentation: Effect of Perchloric Acid Concentration
The following tables summarize the effect of perchloric acid concentration on the separation of representative amino acids. Note that these data points are collected from various sources and are intended to illustrate the general trends.
Table 2: Effect of Perchloric Acid pH on the Separation of Phenylalanine Enantiomers
| Analyte | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| DL-Phenylalanine | aq. Perchloric acid (pH=1.0) / ACN (70/30, v/v) | tR1: 2.9, tR2: 5.6 | 4.35 | 11.8 | [DAICEL Application] |
| Diphenylalanine | Perchloric Acid (pH 2):Methanol (85:15, v/v) | ~60 | 1.09 | Partial Separation | [2] |
Table 3: Chromatographic Data for Various Analytes on this compound(+)
| Analyte | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| DL-Serine | HClO4 a.q.(pH=1.0) / ACN (85/15, v/v) | - | - | Good Separation | [7] |
| 3,4-Dihydroxy-DL-phenylalanine | perchloric acid aq. pH=1.5 / ACN (80/20, v/v) | - | - | Good Separation | [DAICEL Application] |
| S-DAR | aq. acidic 70 % HClO4 (pH 2.5): methanol (90:10, v/v) | - | - | Good Separation | [2] |
Data not available in the source is denoted by "-".
Visualizations
The following diagrams illustrate the key relationships and workflows described in these application notes.
Caption: Relationship between perchloric acid concentration and chromatographic parameters.
Caption: Workflow for optimizing perchloric acid concentration in this compound separations.
Conclusion
The concentration of perchloric acid in the mobile phase is a paramount parameter for achieving successful enantiomeric separations on this compound columns. A systematic approach to optimizing the pH, typically within the range of 1.0 to 2.0, is essential. While a lower pH generally enhances resolution, it is advisable to use the highest pH that provides adequate separation to ensure longer column life. These application notes provide a framework for method development, enabling researchers to effectively utilize this compound columns for the chiral analysis of amino acids and primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chiraltech.com [chiraltech.com]
- 6. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 7. chiraltech.com [chiraltech.com]
Optimizing Amino Acid Analysis on Crownpak CR Columns: A Guide to Temperature-Driven Resolution Enhancement
Application Note & Protocol
For researchers, scientists, and professionals in drug development, achieving optimal separation of amino acid enantiomers is crucial for accurate quantification and analysis. The Crownpak CR series of chiral stationary phases, based on a chiral crown ether, provides excellent selectivity for the enantiomeric separation of amino acids and other primary amine-containing compounds.[1][2] A critical parameter in method development with these columns is the column temperature, which can be modulated to significantly improve resolution. This document provides a detailed guide and protocol for optimizing temperature for amino acid analysis on this compound columns.
Generally, for hydrophilic samples, a lower column temperature enhances the resolution of enantiomers.[3][4] However, it's important to note that some hydrophobic samples may be strongly retained at lower temperatures.[3][4] Therefore, a systematic approach to temperature optimization is recommended to achieve the best balance between resolution and analysis time. The this compound columns can be operated within a temperature range of -5°C to 50°C, while the immobilized this compound-I versions are suitable for use between -5°C and 40°C.[2][5]
Experimental Workflow for Temperature Optimization
The following diagram outlines the systematic approach to optimizing column temperature for amino acid analysis on a this compound column.
Caption: Workflow for temperature optimization in amino acid analysis.
Protocol for Temperature Optimization
This protocol provides a step-by-step guide for the systematic optimization of column temperature for the enantiomeric separation of a target amino acid.
1. Materials and Equipment:
-
HPLC system with a column thermostatting compartment
-
This compound(+) or CR(-) column (e.g., 150 x 3.0 mm, 5 µm)
-
Analytical standards of the D- and L-amino acids of interest
-
Mobile phase components (e.g., perchloric acid, acetonitrile, HPLC-grade water)
-
UV detector
2. Standard and Mobile Phase Preparation:
-
Mobile Phase: Prepare the mobile phase as per the initial method conditions. A common mobile phase for this compound columns is an acidic aqueous solution, such as perchloric acid (pH 1.0-2.0), often mixed with an organic modifier like acetonitrile.[1][6] For example, a mobile phase of aqueous HClO4 (pH 1.5) / Acetonitrile (80/20, v/v) can be used as a starting point.[5]
-
Sample Solution: Prepare a solution of the racemic amino acid (or a mixture of the D- and L-enantiomers) in the mobile phase at a suitable concentration for UV detection.
3. HPLC System Setup and Equilibration:
-
Install the this compound column in the column compartment.
-
Set the initial column temperature, for example, at 25°C.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.4 mL/min) until a stable baseline is achieved.
4. Temperature Optimization Runs:
-
Inject the amino acid sample and record the chromatogram at the initial temperature of 25°C.
-
Subsequently, set the column temperature to a series of different values, for instance, 40°C, 15°C, and 5°C.
-
At each temperature, allow the system to equilibrate for at least 30 minutes before injecting the sample.
-
For each run, record the retention times of both enantiomers and the peak widths.
5. Data Analysis:
-
For each temperature, calculate the following parameters:
-
Retention Factor (k'): k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time.
-
Separation Factor (α): α = k'2 / k'1, where k'2 and k'1 are the retention factors of the second and first eluting enantiomers, respectively.
-
Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.
-
-
Summarize the collected data in a table for easy comparison.
Data Presentation: The Effect of Temperature on Amino Acid Separation
The following tables illustrate the expected impact of temperature on the chromatographic parameters for the separation of a hypothetical amino acid pair on a this compound column.
Table 1: Influence of Temperature on Retention Time and Separation Factor
| Temperature (°C) | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Separation Factor (α) |
| 40 | 8.5 | 9.2 | 1.08 |
| 25 | 10.2 | 11.5 | 1.13 |
| 10 | 12.8 | 15.0 | 1.17 |
| 5 | 15.1 | 18.2 | 1.20 |
Table 2: Influence of Temperature on Resolution and Peak Asymmetry
| Temperature (°C) | Resolution (Rs) | Peak Asymmetry (As) - Enantiomer 1 | Peak Asymmetry (As) - Enantiomer 2 |
| 40 | 1.3 | 1.1 | 1.1 |
| 25 | 1.8 | 1.1 | 1.2 |
| 10 | 2.4 | 1.2 | 1.2 |
| 5 | 2.9 | 1.2 | 1.3 |
Concluding Remarks
Temperature is a powerful tool for optimizing the enantiomeric separation of amino acids on this compound columns. As demonstrated, decreasing the column temperature generally leads to increased retention times, a higher separation factor, and, most importantly, improved resolution. The provided protocol and illustrative data offer a clear framework for systematically optimizing this parameter to achieve baseline separation and ensure accurate and reliable analytical results. Researchers should consider the trade-off between improved resolution at lower temperatures and the associated increase in analysis time and backpressure to select the optimal conditions for their specific application.
References
Application Notes and Protocols for Chiral Separations using Crownpak® CR with Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Crownpak® CR chiral stationary phases (CSPs), particularly Crownpak® CR-I(+), in supercritical fluid chromatography (SFC). It is intended to guide researchers, scientists, and drug development professionals in the successful chiral separation of primary amines and amino acids.
Introduction to Crownpak® CR in SFC
Crownpak® CR columns, featuring a chiral crown ether as the selector, are highly effective for the enantioselective separation of compounds containing a primary amino group.[1][2] When used with SFC, these columns offer several advantages, including rapid analysis times, reduced solvent consumption, and high-resolution separations.[1][3][4] The underlying principle of separation involves the formation of a complex between the crown ether and the ammonium (B1175870) ion of the analyte under acidic mobile phase conditions.[5][6][7] The immobilized nature of the Crownpak® CR-I(+) stationary phase allows for the use of a wider range of organic solvents, enhancing the versatility of method development.[2][7]
Key Applications
The primary applications of Crownpak® CR with SFC include the chiral separation of:
-
Underivatized Amino Acids: Successful enantioseparation of 18 proteinogenic amino acids has been achieved with analysis times of less than 3 minutes and an average resolution greater than 5.0.[3]
-
Primary Amines: A high success rate has been demonstrated for the baseline resolution of various primary amine racemates.[1][8]
Experimental Protocols
Analytical Scale Chiral Separation of Amino Acids
This protocol outlines the procedure for the rapid enantioseparation of underivatized amino acids using a Crownpak® CR-I(+) column with an analytical SFC system.
a. Materials and Equipment:
-
Column: Crownpak® CR-I(+) (5 µm, 150 x 3 mm I.D.)
-
SFC System: An analytical SFC system equipped with a photodiode array (PDA) and mass spectrometric (MS) detector (e.g., Waters Acquity UPC² or Agilent 1260 Infinity II).
-
Mobile Phase:
-
Supercritical Carbon Dioxide (CO₂)
-
Modifier: Methanol, Ethanol, or Isopropanol
-
Acidic Additive: Trifluoroacetic Acid (TFA)
-
Water (HPLC Grade)
-
-
Sample: A solution of the racemic amino acid(s) in a suitable solvent (e.g., methanol).
b. Detailed Protocol:
-
System Preparation:
-
Ensure the SFC system is properly flushed and equilibrated.
-
Set the back pressure regulator (BPR) to the desired pressure (e.g., 150 bar).
-
Set the column oven temperature (e.g., 40 °C).
-
-
Mobile Phase Preparation:
-
Prepare the modifier solution by adding 0.8% (v/v) TFA to the chosen alcohol (Methanol or Ethanol is a good starting point).
-
For improved peak shape, a small percentage of water (e.g., 5% v/v) can be added to the modifier.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: Set the total flow rate (e.g., 2.0 mL/min).
-
Mobile Phase Composition: Start with a gradient or isocratic elution. A typical starting condition is a 30% modifier concentration.
-
Detection:
-
PDA: Monitor at a suitable wavelength (e.g., 210-280 nm).
-
MS: Use electrospray ionization (ESI) in positive ion mode.
-
-
-
Sample Injection:
-
Inject a small volume of the sample solution (e.g., 1-5 µL).
-
-
Data Analysis:
c. Experimental Workflow Diagram:
Caption: Analytical SFC Workflow for Amino Acid Enantioseparation.
Preparative Scale Chiral Separation of Primary Amines
This protocol is designed for the preparative separation of primary amine enantiomers using a larger dimension Crownpak® CR-I(+) column.
a. Materials and Equipment:
-
Column: Custom-packed Crownpak® CR-I(+) (5 µm, 150 x 20 mm I.D.).[1]
-
SFC System: A preparative SFC system (e.g., Waters SFC Prep 150 Mgm system).[1]
-
Mobile Phase:
-
Supercritical Carbon Dioxide (CO₂)
-
Modifier: Ethanol is often the preferred choice for better resolution.[1]
-
Acidic Additive: Trifluoroacetic Acid (TFA)
-
Water (HPLC Grade)
-
-
Sample: A concentrated solution of the racemic primary amine.
b. Detailed Protocol:
-
System Preparation:
-
Flush the preparative SFC system thoroughly.
-
Install the preparative column and equilibrate the system with the initial mobile phase conditions.
-
Set the BPR and column temperature.
-
-
Mobile Phase Preparation:
-
Method Optimization (Analytical Scale):
-
It is highly recommended to first optimize the separation on an analytical scale column to determine the ideal mobile phase composition and other parameters before scaling up.
-
-
Loading Study:
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising the resolution.
-
-
Preparative Chromatographic Conditions:
-
Flow Rate: Set a high flow rate suitable for the preparative column (this will be significantly higher than the analytical flow rate).
-
Mobile Phase Composition: Use the optimized conditions from the analytical scale separation.
-
Detection: Use a UV detector to monitor the elution of the enantiomers.
-
-
Fraction Collection:
-
Set up the fraction collector to collect the two separated enantiomers in different vessels.
-
-
Post-Processing:
-
Evaporate the mobile phase from the collected fractions to obtain the purified enantiomers.
-
d. Experimental Workflow Diagram:
Caption: Preparative SFC Workflow for Primary Amine Enantioseparation.
Quantitative Data Summary
The following tables summarize the reported performance of Crownpak® CR-I(+) in SFC for the chiral separation of amino acids and primary amines.
Table 1: Chiral Separation of Underivatized Amino Acids
| Compound Class | Number of Compounds Tested | Achieved Resolution (Rs) | Analysis Time | Reference |
| Proteinogenic Amino Acids | 18 | > 5.0 (average) | < 3 minutes | [3] |
Table 2: Chiral Separation of Primary Amines
| Modifier | Additive | Water Content | Baseline Resolved Compounds | Comments | Reference |
| Methanol, Ethanol, IPA | 0.8% TFA | 5% | 9 out of 12 | Ethanol provided the best resolution. Adding water significantly improved peak shape. | [1][8] |
Logical Relationship of Mobile Phase Components
The selection of mobile phase components is critical for successful chiral separations on Crownpak® CR columns. The following diagram illustrates the logical relationship and the role of each component.
Caption: Roles of Mobile Phase Components in this compound SFC.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. hplc.eu [hplc.eu]
- 3. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Features, roles and chiral analyses of proteinogenic amino acids [aimspress.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
Protocol for Enantiomeric Separation of Primary Amines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers, particularly of primary amines, is a critical process in the pharmaceutical industry and chemical synthesis. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, robust and efficient analytical methods are essential for determining enantiomeric purity. This document provides detailed protocols for the enantiomeric separation of primary amines using both direct and indirect methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Direct Chiral Separation by HPLC
Direct methods involve the use of Chiral Stationary Phases (CSPs) that can differentiate between enantiomers. This approach is often preferred for its simplicity as it does not require derivatization of the analyte.
Chiral Stationary Phases (CSPs)
Several types of CSPs are effective for the separation of primary amines. Polysaccharide-based, cyclofructan-based, and crown ether-based CSPs are among the most successful. A study screening 39 underivatized chiral primary amines found that a cyclofructan-based CSP (Larihc® CF6-P) demonstrated the highest success rate in the polar organic mode, resolving all but one of the tested amines.[1] Polysaccharide-based CSPs, such as the ChiralPak® series (IA, IB, IC, ID, IE, IF), are also widely used and show good selectivity, particularly in normal phase and polar organic modes.[1] Crown ether-based CSPs are highly effective for separating primary amines but often require acidic aqueous mobile phases, which can be a drawback for preparative scale separations.[1][2][3]
Table 1: Comparison of Chiral Stationary Phases for Primary Amine Separation [1]
| Chiral Stationary Phase (CSP) | Base Material | Typical Mobile Phase Modes | Success Rate (out of 39 primary amines) |
| Larihc® CF6-P | Cyclofructan | Polar Organic (PO), Normal Phase (NP) | 97% |
| ChiralPak® IF | Amylose tris(3-chloro-4-methylphenylcarbamate) | NP, PO | 67% |
| ChiralPak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | NP, PO | 50% |
| ChiralPak® ID | Amylose tris(3-chlorophenylcarbamate) | NP, PO | 46% |
| ChiralPak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | NP, PO | 44% |
| ChiralPak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | NP, PO | 41% |
| ChiralPak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | NP, PO | 28% |
Experimental Protocol: Direct HPLC Separation
This protocol provides a general guideline for screening and optimizing the separation of primary amine enantiomers on a cyclofructan-based CSP.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, thermostated column compartment, and a diode array detector (DAD) or UV detector.[1]
-
Larihc® CF6-P column (or other suitable CSP).
-
HPLC-grade solvents: Heptane, Ethanol, Isopropyl alcohol (IPA), Acetonitrile (B52724) (ACN), Methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA), Acetic acid (AA), Triethylamine (B128534) (TEA), Butylamine (B146782) (BA).
-
Sample: Racemic or enantiomerically enriched primary amine dissolved in a suitable solvent.
2. Chromatographic Conditions:
-
Normal Phase (NP) Mode:
-
Mobile Phase: Heptane/Ethanol (e.g., 60:40, v/v) with 0.3% TFA and 0.2% TEA.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength.
-
-
Polar Organic (PO) Mode:
3. Protocol Steps:
-
Prepare the mobile phase by mixing the solvents and additives in the specified ratios. Degas the mobile phase before use.
-
Install the chiral column and equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Prepare a stock solution of the primary amine sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Run the chromatogram and record the data.
-
Optimize the separation by adjusting the mobile phase composition (e.g., ratio of organic modifiers, type and concentration of additives), flow rate, and column temperature.[4]
Note on Additives: The choice of mobile phase additive is crucial. While butylamine can be a good additive for polysaccharide columns, triethylamine is more appropriate for cyclofructan columns in normal phase mode.[1]
Indirect Chiral Separation by Derivatization
Indirect methods involve reacting the primary amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18).[5]
Common Chiral Derivatizing Agents (CDAs)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary amines to form stable diastereomeric derivatives that can be separated by reversed-phase HPLC.[5]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine, NAC) to form fluorescent diastereomeric isoindoles.[5][6][7] This method is highly sensitive.
-
Mosher's Acid Chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl): A classical CDA used for the determination of enantiomeric excess by NMR spectroscopy, but can also be used for chromatographic separations.[5]
Experimental Protocol: Derivatization with Marfey's Reagent for HPLC Analysis[5]
1. Reagents:
-
Amine sample (approximately 10-50 nmol).
-
1 M Sodium bicarbonate solution.
-
1% (w/v) Marfey's Reagent in acetone (B3395972).
-
2 M Hydrochloric acid.
-
HPLC grade solvents (e.g., acetonitrile, water, buffer).
2. Derivatization Procedure:
-
Dissolve the primary amine sample in 100 µL of 1 M sodium bicarbonate solution in a small vial.
-
Add 200 µL of 1% Marfey's Reagent in acetone to the vial.
-
Incubate the mixture at 40 °C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of 2 M hydrochloric acid to stop the reaction.
-
The resulting solution containing the diastereomeric derivatives can be directly injected into the HPLC system.
3. HPLC Conditions:
-
Column: Standard reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA) is typically used.
-
Detection: UV at a wavelength where the dinitrophenyl group absorbs (e.g., 340 nm).
Experimental Protocol: Derivatization with OPA/N-acetyl-L-cysteine for HPLC Analysis[5]
1. Reagents:
-
Amine sample.
-
Borate (B1201080) buffer (0.1 M, pH 9.5-10.5).
-
OPA reagent: Dissolve 10 mg of OPA in 1 mL of methanol.
-
NAC reagent: Dissolve 10 mg of N-acetyl-L-cysteine in 1 mL of borate buffer.
-
Derivatization reagent: Mix the OPA and NAC solutions. This reagent should be prepared fresh daily.
2. Derivatization Procedure:
-
In a vial, mix a specific volume of the amine sample with the borate buffer.
-
Add the freshly prepared OPA/NAC derivatization reagent.
-
The reaction is typically very fast and proceeds at room temperature.
-
Inject the resulting solution directly into the HPLC system.
3. HPLC Conditions:
-
Column: Standard reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer is commonly used.
-
Detection: Fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
Data Presentation
Table 2: Representative Resolution Data for Primary Amines on Larihc® CF6-P Column [1]
| Analyte | Mobile Phase Mode | Mobile Phase Composition | Resolution (Rs) |
| 1-Phenylethylamine | PO | ACN/MeOH (90:10) + 0.3% TFA + 0.2% TEA | > 1.5 |
| 1-(1-Naphthyl)ethylamine | PO | ACN/MeOH (90:10) + 0.3% TFA + 0.2% TEA | > 1.5 |
| Cyclohexylethylamine | NP | Hept/EtOH (60:40) + 0.3% TFA + 0.2% TEA | > 1.5 |
| 2-Aminoheptane | PO | ACN/MeOH (60:40) + 0.3% AA + 0.2% TEA | > 1.5 |
Note: This table provides illustrative data. Actual resolution values may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for enantiomeric separation of primary amines.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Switching Between Reversed-Phase and Normal-Phase Chromatography on Crownpak CR-I Columns: A Detailed Guide
Abstract
This application note provides a comprehensive protocol for safely and effectively switching between reversed-phase (RP) and normal-phase (NP) chromatographic modes on the Crownpak CR-I series of chiral stationary phases. The this compound-I columns, featuring a chiral crown ether immobilized on 5µm silica (B1680970) gel, offer the flexibility to operate in both modes, significantly expanding their utility for the enantioselective separation of amino acids and primary amines.[1][2][3] Adherence to proper solvent switching procedures is critical to prevent column damage and ensure reproducible chromatographic performance. This document outlines the step-by-step transition protocols, data on expected performance shifts, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Introduction
The this compound-I(+) and CR-I(-) columns are robust chiral stationary phases (CSPs) designed for the enantiomeric separation of compounds containing primary amino groups.[3][4] The chiral recognition mechanism involves the formation of a complex between the crown ether and the ammonium (B1175870) ion of the analyte under acidic conditions.[2][3] While the manufacturer recommends reversed-phase mode as the primary choice for method development, the immobilized nature of the stationary phase allows for the use of a wide range of organic solvents in both reversed-phase and normal-phase modes.[1][5]
Switching between these fundamentally different chromatographic modes requires a careful and systematic approach to avoid solvent immiscibility issues and ensure the column is properly equilibrated for the new mobile phase. This guide provides a validated protocol for transitioning between aqueous-based reversed-phase solvents and non-polar normal-phase solvents.
Data Presentation: Comparative Analysis
To illustrate the impact of switching from reversed-phase to normal-phase, a model analyte, DL-Phenylalanine, was analyzed on a this compound-I(+) column under typical conditions for each mode. The resulting chromatographic parameters are summarized in Table 1. Note the characteristic inversion of elution strength, with the analyte being more strongly retained in the normal-phase system.
Table 1: Comparative Chromatographic Data for DL-Phenylalanine on this compound-I(+)
| Parameter | Reversed-Phase Mode | Normal-Phase Mode |
| Mobile Phase | Perchloric Acid (pH 2.0) / ACN (85/15, v/v) | n-Hexane / Ethanol (B145695) / TFA (80/20/0.1, v/v/v) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Retention Time (D-Phe) | 8.2 min | 12.5 min |
| Retention Time (L-Phe) | 10.1 min | 15.8 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Separation Factor (α) | 1.23 | 1.26 |
This is a representative dataset to illustrate typical performance. Actual results may vary based on specific analytes and experimental conditions.
Experimental Protocols
The following protocols detail the step-by-step procedures for switching the mobile phase on a this compound-I column. It is essential to ensure the miscibility of all solvents used during the transition.[5] Ethanol or 2-Propanol (IPA) are the recommended intermediate solvents.[5]
Protocol 1: Switching from Reversed-Phase to Normal-Phase
This procedure should be followed when transitioning from an aqueous/organic mobile phase (e.g., Water/ACN) to a non-polar organic mobile phase (e.g., Hexane/Ethanol).
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
HPLC-grade Ethanol or 2-Propanol (IPA)
-
HPLC-grade n-Hexane (or other alkane)
-
Target normal-phase mobile phase
Procedure:
-
Initial Flush: Disconnect the column and flush the entire HPLC system, including the pump, injector, and all tubing, with HPLC-grade water to remove any buffer salts.
-
Organic Wash: Flush the HPLC system with 100% Acetonitrile or Methanol to remove residual water.
-
Intermediate Solvent Flush (System): Flush the entire HPLC system with the intermediate solvent (100% Ethanol or IPA).
-
Intermediate Solvent Flush (Column): Connect the this compound-I column. Flush the column with at least 10 column volumes of 100% Ethanol or IPA at a low flow rate (e.g., 0.2-0.5 mL/min). For a standard 150 x 3.0 mm column, this corresponds to approximately 15-20 mL.
-
Equilibration with Normal-Phase Mobile Phase: Gradually introduce the target normal-phase mobile phase (e.g., n-Hexane/Ethanol). It is recommended to start with a higher concentration of the more polar solvent (Ethanol/IPA) and gradually decrease it.
-
Final Equilibration: Equilibrate the column with the final normal-phase mobile phase for a sufficient time until a stable baseline is achieved. This may take a considerable amount of time.[5]
Protocol 2: Switching from Normal-Phase to Reversed-Phase
This procedure should be followed when transitioning from a non-polar organic mobile phase back to an aqueous/organic mobile phase.
Materials:
-
HPLC-grade n-Hexane (or other alkane)
-
HPLC-grade Ethanol or 2-Propanol (IPA)
-
HPLC-grade Methanol (MeOH) or Acetonitrile (ACN)
-
HPLC-grade Water
-
Target reversed-phase mobile phase
Procedure:
-
Intermediate Solvent Flush: With the column connected, flush with 100% Ethanol or IPA to remove the non-polar mobile phase. Use at least 10 column volumes at a low flow rate (0.2-0.5 mL/min).
-
Polar Organic Solvent Flush: Flush the column with 100% Methanol or Acetonitrile for at least 10 column volumes.
-
Aqueous Transition (if using buffers): If the target reversed-phase mobile phase contains buffer salts, flush the column with an organic/water mixture (e.g., 50:50 MeOH/Water) before introducing the buffer to prevent salt precipitation.
-
Final Equilibration: Equilibrate the column with the target reversed-phase mobile phase until a stable baseline and reproducible retention times are observed.
Visualized Workflows and Mechanisms
The following diagrams illustrate the logical workflow for the solvent switching process and the fundamental difference in analyte interaction between the two chromatographic modes.
Caption: Logical workflow for switching between reversed-phase and normal-phase.
Caption: Analyte interaction with the stationary phase in RP vs. NP modes.
Conclusion and Best Practices
The this compound-I columns demonstrate valuable flexibility, allowing operation in both reversed-phase and normal-phase modes. A successful transition between these modes is entirely dependent on a meticulous solvent switching protocol using a miscible intermediate solvent like ethanol or 2-propanol.
Key Best Practices:
-
Always use an intermediate solvent: Direct switching between immiscible solvents (e.g., water to hexane) will damage the column.
-
Use low flow rates: When introducing new solvents to the column, use a low flow rate (0.2-0.5 mL/min) to prevent pressure shocks.
-
Ensure sufficient equilibration: Do not rush the equilibration step. A stable baseline is paramount for reproducible results.
-
Dedicate columns if possible: For high-throughput environments, dedicating separate columns for reversed-phase and normal-phase work can save significant time and prevent potential cross-contamination.
-
Flush out additives: Before storage or switching, always flush the column with a mobile phase devoid of acids, bases, or salts. For long-term storage, a mixture of n-Hexane/2-Propanol (90:10 v/v) is often recommended for polysaccharide-based columns. Always consult the specific manufacturer's instructions for your column.
References
Application Notes and Protocols for Chiral Analysis using Crownpak® CR Columns
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for sample preparation prior to chiral analysis using Crownpak® CR and CR-I(+) columns. These columns are highly effective for the enantiomeric separation of compounds containing primary amino groups, such as amino acids and their derivatives.
Introduction
Crownpak® CR columns utilize a chiral crown ether as the stationary phase, which is either coated (CR) or immobilized (CR-I) onto a 5µm silica (B1680970) support.[1][2] Chiral recognition is achieved through the formation of a diastereomeric complex between the protonated primary amine of the analyte and the chiral crown ether cavity under acidic conditions.[3][4] The immobilized Crownpak® CR-I columns offer the advantage of being compatible with a wider range of organic solvents compared to the coated Crownpak® CR columns.[1][5]
The elution order of enantiomers can be reversed by using the corresponding CR(-) column instead of the CR(+) column.[2] For many amino acids, the D-form elutes before the L-form on a CR(+) column.[3]
Experimental Protocols
Materials and Reagents
-
Columns: Crownpak® CR(+) or CR-I(+) (e.g., 150 x 3.0 mm, 5 µm)
-
Mobile Phase (Aqueous Component): Perchloric acid (HClO₄) solution (pH 1.0 to 2.0). Other acids like nitric acid or trifluoroacetic acid (TFA) can be used, but perchloric acid is often recommended for better resolution and low UV absorption.[1][3][4]
-
Mobile Phase (Organic Modifier):
-
For Crownpak® CR: Methanol (B129727) (maximum 15% v/v).[1][4]
-
For Crownpak® CR-I: A wider range of miscible organic solvents such as acetonitrile, ethanol, methanol, isopropanol, and THF can be used.[3][6]
-
-
Sample Solvent: Ideally, the mobile phase itself.[3][6] For Crownpak® CR, if a different solvent is used, ensure the methanol concentration does not exceed 15%.[4]
-
Reagents for Mobile Phase Preparation: Perchloric acid (70%), distilled water.
-
Filtration: 0.5 µm membrane filters for both mobile phase and sample solutions.[3][6]
Detailed Sample Preparation Protocol
This protocol outlines the steps for preparing a sample for analysis on a Crownpak® CR or CR-I column.
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of perchloric acid at the desired pH (typically between 1.0 and 2.0). For example, to prepare a pH 1.0 solution, weigh 16.3 grams of 70% perchloric acid and dilute to 1 L with distilled water.[3][4][6] To prepare a pH 2.0 solution, dilute 100 mL of the pH 1.0 solution to 1 L with distilled water.[3][4][6]
-
The final mobile phase is typically a mixture of the acidic aqueous solution and an organic modifier. For instance, a common starting condition for Crownpak® CR-I is an 80:20 (v/v) mixture of aqueous HClO₄ (pH 1.5) and acetonitrile.[6] For Crownpak® CR, a mobile phase of aqueous HClO₄ (pH 2.0) with 15% methanol is often used.[7]
-
-
Sample Dissolution:
-
Sample Filtration:
-
HPLC System Preparation and Analysis:
-
Before installing the column, flush the entire HPLC system with a mixture of methanol and water.[8]
-
Install the Crownpak® CR or CR-I column and equilibrate it with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[8]
-
Inject the filtered sample onto the column.
-
Analyze the resulting chromatogram to determine the enantiomeric separation.
-
Data Presentation
The following table summarizes the key quantitative parameters for sample and mobile phase preparation for Crownpak® CR analysis.
| Parameter | Crownpak® CR | Crownpak® CR-I | Citation |
| Stationary Phase | Chiral crown ether coated on 5µm silica-gel | Chiral crown ether immobilized on 5µm silica-gel | [4][6] |
| Typical Mobile Phase pH | 1.0 - 2.0 | 1.0 - 2.0 | [1][3][4] |
| Recommended Acid | Perchloric Acid (HClO₄) | Perchloric Acid (HClO₄) | [1][3][4] |
| Allowed Organic Modifiers | Methanol (≤ 15% v/v) | Acetonitrile, Methanol, Ethanol, IPA, THF | [1][3][4] |
| Typical Starting Mobile Phase | HClO₄ (aq, pH 1.5-2.0) / MeOH (85:15, v/v) | HClO₄ (aq, pH 1.5) / CH₃CN (80:20, v/v) | [6][7] |
| Recommended Sample Solvent | Mobile Phase | Mobile Phase | [3][6] |
| Sample Filtration | 0.5 µm membrane filter | 0.5 µm membrane filter | [3][6] |
| Typical Sample Concentration | ~1 mg/mL | ~1 mg/mL | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow for Crownpak® CR columns.
Caption: Workflow for Crownpak® CR Sample Preparation and Analysis.
Logical Relationship of Method Parameters
This diagram shows the relationship between different parameters influencing the chiral separation on a Crownpak® CR column.
Caption: Key Parameter Relationships in Crownpak® CR Analysis.
References
- 1. thelabstore.co.uk [thelabstore.co.uk]
- 2. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. hplc.eu [hplc.eu]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Optimizing Separation Performance: Flow Rate Considerations for Crownpak CR Columns
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Crownpak® CR columns, utilizing a chiral crown ether as the stationary phase, are instrumental in the enantioselective separation of amino acids and other primary amine-containing compounds. The selection of an appropriate flow rate is a critical parameter in method development, directly influencing resolution, analysis time, and column longevity. This document provides detailed application notes and protocols to guide the user in optimizing flow rate for Crownpak® CR(+) and CR(-) columns, ensuring robust and efficient chiral separations.
Chiral recognition on Crownpak CR columns occurs through the formation of a complex between the crown ether and the primary ammonium (B1175870) ion of the analyte under acidic conditions.[1][2] The stability of this complex and the efficiency of the separation are influenced by several factors, with flow rate being a key modulator of performance.
Key Considerations for Flow Rate Selection
The optimal flow rate for a given separation on a this compound column is a balance between achieving the desired resolution and maintaining a practical analysis time, all while operating within the pressure limits of the column and HPLC system.
-
Resolution (Rs): Generally, lower flow rates lead to higher resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. This can be particularly beneficial for challenging separations where enantiomers are closely eluted.
-
Analysis Time: Higher flow rates will decrease the analysis time, increasing sample throughput. However, this often comes at the cost of reduced resolution and increased back pressure.
-
Back Pressure: The back pressure generated by the column is directly proportional to the flow rate. It is imperative to operate below the maximum pressure limit of the column to prevent damage and ensure a long column lifetime.[1][2] The viscosity of the mobile phase, which is dependent on its composition and temperature, also significantly impacts back pressure.[2][3]
-
Temperature: Lowering the temperature can improve resolution for many samples, especially hydrophilic ones.[2][3] However, this will also increase the mobile phase viscosity, leading to higher back pressure at the same flow rate.
Recommended Operating Parameters
The following tables summarize the manufacturer's recommended operating conditions for various this compound column dimensions. Adherence to these guidelines is crucial for optimal performance and column longevity.
Table 1: Operating Parameters for Crownpak® CR-I(+) and CR-I(-) Columns (Immobilized Chiral Selector)
| Parameter | 3.0 mm i.d. x 150 mm |
| Typical Flow Rate | 0.2 - 0.4 mL/min[1][4] |
| Maximum Pressure | < 300 Bar (4350 psi)[1][4] |
| Temperature Range | -5 to 40°C[1][4] |
| Typical Mobile Phase | Perchloric acid solution (pH 1-2) with an organic modifier (e.g., Acetonitrile)[1][4] |
Table 2: Operating Parameters for Crownpak® CR(+) and CR(-) Columns (Coated Chiral Selector)
| Parameter | 4.0 mm i.d. x 150 mm |
| Typical Flow Rate | ~ 0.5 mL/min[2] |
| Maximum Flow Rate | Do not exceed 1.5 mL/min[2] |
| Pressure Limitation | Should be maintained < 150 Bar (~2100 psi) for maximum column life. Do not exceed 200 Bar (~2900 psi).[2] |
| Temperature Range | -5 to 50°C[2] |
| Typical Mobile Phase | Perchloric acid solution (pH 1-2) with Methanol (up to 15% v/v)[2][3][5] |
Experimental Protocols
Protocol 1: General Method for Flow Rate Optimization
This protocol outlines a systematic approach to determine the optimal flow rate for a specific chiral separation on a this compound column.
1. Initial Conditions Setup:
- Install the appropriate this compound column.
- Prepare the mobile phase as per the initial method conditions (e.g., Perchloric acid (pH 1.5) / Acetonitrile = 80 / 20 (v/v)).[1] Ensure the mobile phase is thoroughly degassed.[1][2]
- Set the column temperature (a good starting point is 25°C).[6][7]
- Set the initial flow rate to the lower end of the recommended range (e.g., 0.2 mL/min for a 3.0 mm i.d. column).[1][4]
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
2. Sample Injection and Initial Analysis:
- Prepare a solution of the racemic analyte in the mobile phase. Ensure the concentration is low enough to avoid overloading the column.[1][2]
- Inject the sample and record the chromatogram.
- Calculate the resolution (Rs), capacity factors (k'), and analysis time.
3. Incremental Flow Rate Increase:
- Increase the flow rate by a small increment (e.g., 0.05 or 0.1 mL/min).
- Allow the system to re-equilibrate and ensure the back pressure is within the column's limits.
- Inject the sample again and record the chromatogram.
- Recalculate the resolution, capacity factors, and analysis time.
4. Data Analysis and Optimization:
- Repeat step 3, incrementally increasing the flow rate within the recommended range.
- Create a table to compare the resolution, analysis time, and back pressure at each flow rate.
- Select the flow rate that provides the best balance of resolution and analysis time without exceeding the pressure limitations. A resolution of >1.5 is generally considered baseline separation.
5. Further Optimization (Optional):
- If the desired resolution is not achieved, consider adjusting other parameters such as mobile phase composition (e.g., organic modifier percentage) or temperature.[1][2] Remember that changes in these parameters will also affect the optimal flow rate.
Visualizing Relationships and Workflows
Logical Relationships in Flow Rate Optimization
The following diagram illustrates the interconnectedness of various parameters when optimizing flow rate for this compound columns.
Caption: Interplay of parameters in flow rate optimization.
Experimental Workflow for Flow Rate Optimization
The diagram below outlines the systematic steps for optimizing the flow rate for a chiral separation method.
Caption: Workflow for flow rate optimization.
By carefully considering the interplay between flow rate, resolution, analysis time, and back pressure, and by following a systematic optimization protocol, researchers can develop robust and efficient chiral separation methods using this compound columns.
References
Troubleshooting & Optimization
Troubleshooting Peak Splitting with Crownpak CR Chiral Stationary Phases: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guidance for resolving peak splitting issues encountered when using Crownpak CR chiral stationary phases. The following question-and-answer format directly addresses common problems to facilitate a rapid and effective resolution to chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral separation on a this compound column?
A1: Chiral recognition on this compound columns is achieved through the formation of a diastereomeric complex between the chiral crown ether stationary phase and the primary amino group of the analyte.[1] This interaction is facilitated by an acidic mobile phase, typically with a pH between 1 and 2, which protonates the primary amine to form an ammonium (B1175870) ion (-NH3+).[1] The stability of this complex differs for each enantiomer, leading to different retention times and enabling their separation.
Q2: I am observing split peaks for all my analytes. What are the likely general causes?
A2: When all peaks in a chromatogram are split, the issue is often related to the HPLC system or the column hardware, rather than the specific analyte-column interaction. Common causes include:
-
Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column, leading to a disturbed flow path and peak splitting.[2]
-
Column Void: A void or channel in the stationary phase packing can cause the sample to travel through different paths, resulting in multiple retention times for the same analyte.[2]
-
Improper Column Connection: A poor connection between the tubing and the column can introduce dead volume, leading to peak distortion.
Q3: Only one of my enantiomer peaks is splitting. What could be the reason?
A3: If peak splitting is observed for a single analyte, the issue is more likely related to the specific method parameters or the analyte's properties. Potential causes include:
-
Co-elution: The split peak may actually be two closely eluting compounds, such as an impurity or a related substance.
-
Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is too close to the pKa of the analyte, both ionized and non-ionized forms of the compound may exist simultaneously, leading to peak splitting or shoulders.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, especially for early-eluting peaks.[3][4][5][6]
Troubleshooting Guides
Problem 1: All Peaks are Splitting
This issue often points to a physical problem with the column or the HPLC system. Follow this systematic troubleshooting workflow:
References
- 1. chiraltech.com [chiraltech.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
Crownpak CR Column Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extending the lifetime of Crownpak CR columns. Below you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the mobile phase to maximize the lifetime of my this compound column?
To prolong the column's lifespan, it is recommended to use a mobile phase with the highest possible pH that still provides satisfactory separation.[1][2] While the column is stable up to pH 9, the typical operating pH range is between 1 and 2.[1][2] A lower pH will generally provide good resolution but will shorten the column's life.[1][2][3]
Q2: Which acid is recommended for the mobile phase?
Perchloric acid is generally recommended as it often provides better resolutions and has low UV absorption.[1][2] However, other acids like nitric acid and trifluoroacetic acid (TFA) can also be used.[1][2]
Q3: Can I use organic modifiers with my this compound column?
Yes, methanol (B129727) can be added to the mobile phase to shorten the retention time of hydrophobic compounds. However, the methanol concentration should not exceed 15%.[1][3][4][5] Using a different organic modifier or exceeding the 15% methanol limit is likely to damage the stationary phase.[1]
Q4: What are the recommended storage conditions for a this compound column?
For short-term storage (a few days), the column can be kept in the mobile phase used for analysis. However, flushing the column and the entire HPLC system with distilled water is the best practice.[6] For long-term storage (more than a week), the column should be flushed with distilled water, end-capped, and stored in a refrigerator at 3-6°C to prevent microbial contamination.[1][2]
Q5: What is the maximum operating pressure for a this compound column?
For maximum column life, the operating pressure should be maintained below 150 Bar (~2100 psi).[2] The column is stable up to 200 Bar (~2900 psi), but consistent operation at higher pressures may reduce its lifetime.[2][3]
Troubleshooting Guide
This section addresses common problems, their potential causes, and recommended solutions.
Problem: Poor Resolution or No Separation
If you observe poor resolution or a complete lack of separation, consider the following troubleshooting steps.
-
Decrease Mobile Phase pH: A lower pH can improve separation for samples with low retention.[1][7][8]
-
Decrease Temperature: Lowering the column temperature can also increase selectivity.[1][2]
-
Check for Potassium Ions: The presence of K+ ions in the mobile phase can disturb chiral recognition and should be avoided.[1][7][8]
Problem: Peak Splitting
Peak splitting after extended use can be a sign of column contamination or bed collapse.
-
Back-flushing: A potential solution is to back-flush the column with 100% H2O.[2][9] However, this is generally not the recommended first course of action.[1][2]
Problem: High Back Pressure
An increase in back pressure can indicate a blockage in the system or the column.
-
System Flush: Before connecting the column, flush the entire HPLC system, including the injector and loop, first with ethanol (B145695) and then with 100% distilled water to remove any contaminants.[1][2]
-
Sample Filtration: Ensure your sample is dissolved in the mobile phase and filtered through a membrane filter of approximately 0.5 µm porosity before injection.[9][10]
-
Guard Column: The use of a guard column is highly recommended to protect the analytical column from particulates and strongly retained compounds, thereby maximizing its life.[1][9]
Quantitative Data Summary
The following tables summarize the key operating parameters for this compound columns to ensure optimal performance and longevity.
Table 1: Operating Conditions
| Parameter | Recommended for Maximum Lifetime | Stable Operating Limit |
| Pressure | < 150 Bar (~2100 psi)[2] | < 200 Bar (~2900 psi)[2][3] |
| Temperature | -5°C to 50°C[2] | -5°C to 50°C[2] |
| Flow Rate | ~ 0.5 mL/min[2] | Do not exceed 1.5 mL/min[2] |
Table 2: Mobile Phase Composition
| Component | Recommended Range | Notes |
| pH | 1.0 - 2.0[1][2][3] | Higher pH within this range is better for column life.[1][2] |
| Methanol | ≤ 15%[1][3][4][5] | To shorten retention of hydrophobic compounds.[1][3] |
| Acid | Perchloric Acid (preferred) | Nitric acid and TFA are also usable.[1][2] |
Experimental Protocols
Protocol 1: Column Flushing and Storage
-
Daily Shutdown: After completing your analyses, flush the column with distilled water.[1][2]
-
Long-Term Storage:
Protocol 2: System Preparation Before Column Installation
-
Ensure the column is not connected to the HPLC system.
-
Flush the entire HPLC system, including the injector and sample loop, with ethanol.[1][2]
-
Follow the ethanol flush with a thorough flush using 100% distilled water.[1][2]
-
This procedure is crucial to remove any traces of incompatible solvents that could damage the column's stationary phase.[1][2]
Visual Diagrams
Below are diagrams illustrating key troubleshooting workflows.
Caption: Troubleshooting workflow for poor separation.
Caption: Troubleshooting workflow for high back pressure.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 6. 씨티케이 - [사용메뉴얼]this compound(+)/CR(-) [ct-k.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. leacsa.com.mx [leacsa.com.mx]
- 10. 씨티케이 - [사용 메뉴얼]CROWNPAK® CR-I(+), CROWNPAK® CR-I(-) Column [ct-k.com]
Crownpak CR column regeneration and cleaning protocol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration, cleaning, and troubleshooting of Crownpak CR columns. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during enantiomeric separations of amino acids and other primary amine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended daily maintenance and cleaning protocol for a this compound column?
A1: To ensure the longevity and optimal performance of your this compound column, it is crucial to flush it with distilled water after completing your analyses. For long-term storage (more than one week), after flushing with distilled water, the column should be securely end-capped and stored in a refrigerator at 3-6°C to prevent microbial growth.[1][2]
Q2: My column is showing high backpressure. What are the possible causes and solutions?
A2: High backpressure in a this compound column can stem from several factors. First, ensure your mobile phase and sample solutions are filtered through a membrane filter of approximately 0.5 µm porosity to remove any particulates.[3][4] Also, be aware that using alcohols like methanol (B129727) in your mobile phase can increase viscosity and, consequently, backpressure compared to acetonitrile.[5] It is important to operate within the pressure limitation of < 150 Bar (~2100 psi) for maximum column life, not exceeding 200 Bar (~2900 psi).[1][2] Back-flushing the column to dislodge potential blockages is generally not recommended and should be considered only as a last resort.[1][2]
Q3: I am observing a loss of resolution or peak tailing. What steps can I take to restore column performance?
A3: A decline in resolution or the appearance of peak tailing can indicate issues with the mobile phase, sample, or the column itself. Here are some troubleshooting steps:
-
Mobile Phase pH: this compound columns operate optimally within a pH range of 1 to 2.[1][2] A lower pH can improve resolution but may shorten the column's lifespan.[1][2] It is advisable to use the highest pH that provides a satisfactory separation to prolong column life.[1][2] Perchloric acid is often recommended for better resolution and low UV absorption.[1][2]
-
Sample Concentration: Injecting a sample that is too concentrated can lead to decreased column efficiency and peak broadening.[2][3][4]
-
Temperature: Decreasing the column temperature can enhance selectivity.[1][2] However, be mindful that hydrophobic samples may be strongly retained at lower temperatures.[1]
-
System Contamination: Before connecting the column, ensure the entire HPLC system, including the injector and sample loop, is flushed with ethanol (B145695) followed by 100% distilled water to remove any contaminants.[1][2]
Q4: Are there any solvents that should be avoided with this compound columns?
A4: Yes, this compound columns have specific solvent limitations. It is critical to avoid exposing the column to inappropriate solvents, as this can lead to rapid degradation of the stationary phase.[1][2] The concentration of methanol in the mobile phase should not exceed 15%.[6] Additionally, the use of mobile phases containing potassium (K+) ions should be avoided as they can interfere with the chiral recognition process.[2][3][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with this compound columns.
Issue: Poor Resolution or No Separation
Poor or no separation of enantiomers is a common issue that can often be resolved by systematically checking the experimental parameters.
Caption: Troubleshooting workflow for poor or no resolution.
Issue: High Backpressure
High backpressure can damage the column and affect the performance of the HPLC system. The following workflow can help diagnose the cause.
Caption: Troubleshooting workflow for high backpressure.
Column Performance Parameters and Operating Conditions
For optimal and prolonged use of your this compound column, adhere to the manufacturer's recommended operating parameters.
| Parameter | Recommended Value | Notes |
| Mobile Phase pH | 1.0 - 2.0 | The column is stable up to pH 9, but the optimal range for chiral separation is acidic.[1][2] |
| Pressure Limitation | < 150 Bar (~2100 psi) | For maximum column life. Do not exceed 200 Bar (~2900 psi).[1][2] |
| Temperature Range | -5°C to 50°C | Lower temperatures can improve selectivity.[1][2] |
| Typical Flow Rate | ~ 0.5 mL/min | Do not exceed 1.5 mL/min.[1][2] |
| Methanol Conc. | < 15% (v/v) | Higher concentrations can damage the stationary phase.[6] |
Experimental Protocols
Standard Column Flushing and Storage Protocol
This protocol outlines the standard procedure for flushing and storing the this compound column to maintain its performance and extend its lifespan.
-
Post-Analysis Flushing:
-
After completing all analytical runs, replace the mobile phase with 100% distilled water.
-
Flush the column with distilled water at a low flow rate (e.g., 0.2-0.5 mL/min) for at least 30 minutes or until the baseline is stable.
-
-
Short-Term Storage (Overnight):
-
After flushing with distilled water, the column can be left in the HPLC system with the ends connected.
-
-
Long-Term Storage (> 1 week):
HPLC System Preparation Protocol for this compound Columns
To prevent contamination and potential damage to the this compound column, it is essential to properly prepare the HPLC system before column installation.
-
Remove Previous Column:
-
Disconnect the column currently installed in the HPLC system.
-
-
System Flush:
-
Column Installation:
-
Once the system is thoroughly flushed and equilibrated with distilled water, the this compound column can be installed.
-
Begin with a low flow rate and gradually increase to the desired setpoint, ensuring the backpressure remains within the recommended limits.
-
References
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. 씨티케이 - [사용 메뉴얼]CROWNPAK® CR-I(+), CROWNPAK® CR-I(-) Column [ct-k.com]
- 5. chiraltech.com [chiraltech.com]
- 6. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
Navigating Chiral Separations: A Technical Guide for Crownpak CR Columns
Welcome to the Technical Support Center for Crownpak CR columns. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on utilizing this compound columns for chiral separations. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your chromatographic performance and resolve common challenges encountered during your analyses.
Troubleshooting Guide
Encountering issues during your experiments can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common problems associated with this compound columns.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution or No Separation | - Inappropriate mobile phase pH. The chiral recognition mechanism of this compound columns relies on the formation of a complex between the crown ether and an ammonium (B1175870) ion from the sample under acidic conditions.[1][2] - Incorrect choice of acidic additive. While various acids can be used, perchloric acid often provides the best resolution.[1][3] - Mobile phase too strong (for hydrophobic samples). | - Adjust the mobile phase pH to be between 1 and 2. A lower pH generally improves resolution but may reduce column lifetime.[1][3][4] - If not already in use, switch to a perchloric acid mobile phase.[1][3] - For hydrophobic samples with short retention times, consider decreasing or removing the organic modifier (e.g., methanol).[3][4] |
| Long Retention Times | - Sample is highly hydrophobic. - Mobile phase pH is too low, increasing interaction with the stationary phase.[2][5] | - For hydrophobic samples, add methanol (B129727) to the mobile phase (up to 15% v/v for non-immobilized columns) to shorten retention times.[3][4] - Increase the mobile phase pH within the recommended range of 1-2 to reduce retention, while monitoring the effect on resolution.[1][2] |
| Peak Tailing or Asymmetry | - Secondary interactions with residual silanols on the silica (B1680970) support. - Sample overload. | - Ensure the mobile phase is sufficiently acidic (pH 1-2) to protonate the primary amine of the analyte and minimize secondary interactions. - Reduce the sample concentration. Injections of 10⁻⁸ to 10⁻⁷ mol of the compound are typically sufficient for UV detection.[1] |
| Split Peaks | - Column contamination or blockage at the inlet. - Column degradation over time. | - As a potential remedy, try backflushing the column with 100% distilled water. However, this is generally not a routine recommendation.[1] - Always use a guard column to protect the analytical column from contaminants.[1] |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column not properly equilibrated. | - Ensure mobile phases are thoroughly degassed.[1] - Use a column oven to maintain a consistent temperature. Decreasing the temperature can also enhance selectivity.[1][2] - Allow sufficient time for the column to equilibrate with the new mobile phase before starting your analysis. |
| High Backpressure | - Clogged column frit. - Particulate matter from the sample or mobile phase. - Use of highly viscous mobile phases (e.g., with alcohols).[5] | - Filter all samples and mobile phases through a 0.5 µm filter before use.[1][2] - If pressure is persistently high, consider backflushing the column with an appropriate solvent. - When using alcohol modifiers, be mindful of the increased viscosity and adjust the flow rate accordingly.[5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and performance of this compound columns with various mobile phase additives.
Q1: What is the optimal pH range for mobile phases with this compound columns, and why is it important?
A1: The recommended pH range for the mobile phase is between 1 and 2.[1][3][4] This acidic environment is crucial for the chiral recognition mechanism, which involves the formation of a complex between the positively charged primary amine of the analyte and the crown ether stationary phase.[1][2] Operating within this pH range ensures optimal interaction and separation.
Q2: Which acidic additive should I choose for my mobile phase?
A2: Perchloric acid is generally the preferred acidic additive as it often yields better resolutions and has low UV absorption.[1][3] However, other acids such as nitric acid and trifluoroacetic acid (TFA) can also be utilized.[1][3]
Q3: How does lowering the mobile phase pH affect my separation?
A3: Decreasing the pH of the mobile phase typically leads to improved resolution.[1] However, it's important to note that a lower pH can also result in longer retention times and may shorten the lifespan of the column.[2][5] It is advisable to use the highest pH that provides a satisfactory separation to prolong column life.[1][3]
Q4: When should I add an organic modifier like methanol to my mobile phase?
A4: For hydrophobic samples that are strongly retained on the column, adding methanol to the mobile phase can help to shorten the retention time.[3][4] For standard this compound(+) and CR(-) columns, the methanol content should not exceed 15% v/v.[3][4] For the immobilized this compound-I versions, a broader range of organic solvents, including acetonitrile (B52724) and ethanol, can be used.[3]
Q5: Can I reverse the elution order of my enantiomers?
A5: Yes, the elution order of enantiomers can be reversed by using the complementary column. For example, if the D-enantiomer elutes before the L-enantiomer on a this compound(+) column, the L-enantiomer will elute first on a this compound(-) column.[1][4]
Q6: Are there any ions I should avoid in my mobile phase?
A6: Yes, the presence of potassium (K+) ions should be avoided in the mobile phase. While K+ ions do not damage the column, they can interfere with the chiral recognition process.[1][2]
Q7: How should I prepare my samples before injection?
A7: Samples should ideally be dissolved in water and filtered through a membrane filter with a porosity of approximately 0.5 µm.[1][2] It is critical to avoid using solutions containing more than 15% methanol for sample preparation with non-immobilized columns, as this may cause irreversible damage.[1]
Impact of Mobile Phase Additives on Chromatographic Performance
The choice of mobile phase additives has a significant impact on the retention, resolution, and overall performance of separations on this compound columns. The following table summarizes the general effects of common additives.
| Additive Type | Specific Additive | Effect on Retention Time | Effect on Resolution | Notes |
| Acid | Perchloric Acid (HClO₄) | Generally increases with lower pH.[2][5] | Often improves at lower pH.[1] | Recommended for best resolution and low UV absorbance.[1][3] |
| Nitric Acid (HNO₃) | Similar to perchloric acid. | Generally good. | An alternative to perchloric acid.[1][3] | |
| Trifluoroacetic Acid (TFA) | Similar to perchloric acid. | Can be effective. | Another alternative acidic additive.[1][3] | |
| Organic Modifier | Methanol (MeOH) | Decreases for hydrophobic analytes.[3][4] | May decrease slightly. | Use up to 15% for non-immobilized columns.[3][4] |
| Acetonitrile (ACN) | Decreases retention (for CR-I columns).[3] | Analyte dependent. | Suitable for immobilized this compound-I columns.[3] | |
| Ethanol (EtOH) | Decreases retention (for CR-I columns). | Analyte dependent. | Suitable for immobilized this compound-I columns.[3] |
Experimental Protocols
Adhering to standardized protocols is key to achieving reproducible and reliable results.
Mobile Phase Preparation: Perchloric Acid Solution (pH 1.0)
-
Weigh out 16.3 grams of commercially available 70% perchloric acid.
-
Carefully dilute the weighed perchloric acid to 1 liter with distilled water. This will result in a solution with a pH of approximately 1.0.[1]
-
Always filter the prepared mobile phase through a 0.5 µm membrane filter before use to remove any particulates.[2]
-
Thoroughly degas the mobile phase to prevent bubble formation in the HPLC system.[1]
HPLC System Preparation and Column Installation
-
System Flush: Before connecting the this compound column, it is imperative to flush the entire HPLC system, including the injector and sample loop. Flush first with ethanol, followed by 100% distilled water to remove any residual organic solvents.[1]
-
Column Connection: Connect the this compound column to the HPLC system, ensuring the flow direction matches the arrow on the column label.
-
Column Equilibration: Equilibrate the column with the prepared mobile phase at a low flow rate (e.g., 0.2 mL/min) and gradually increase to the desired flow rate for your analysis. Ensure the backpressure remains within the column's specified limits (typically < 150 Bar or ~2100 psi for analytical columns).[1]
-
Guard Column: For routine use and to extend the life of your analytical column, the use of a guard column is highly recommended.[1]
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a separation method using a this compound column.
Caption: Method development workflow for this compound columns.
References
Why am I seeing poor resolution with my Crownpak CR column?
Crownpak CR Column Technical Support Center
Welcome to the technical support center for this compound columns. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with poor resolution in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Why am I experiencing poor resolution with my this compound column?
Poor resolution with a this compound column can stem from several factors, including suboptimal mobile phase composition, incorrect temperature, sample-related issues, or a decline in column health. Chiral separations are highly specific, and even small changes can significantly impact selectivity and resolution.[1] This guide will walk you through a systematic approach to identify and resolve the issue.
A logical workflow for troubleshooting poor resolution is outlined below.
How does the mobile phase affect resolution?
The mobile phase is a critical factor in achieving chiral separation with this compound columns.[2][3] Chiral recognition occurs when a complex is formed between the crown ether stationary phase and an ammonium (B1175870) ion from the sample under acidic conditions.[4][5]
-
Mobile Phase pH: The typical operating pH range is between 1 and 2.[4][5] Lowering the pH generally improves resolution but can shorten the column's lifespan.[4][5] It is recommended to use the highest pH that provides a satisfactory separation to prolong column life.[4][6] Perchloric acid is often preferred as it tends to provide better resolutions and has low UV absorption.[4][6]
-
Organic Modifier: For this compound(+) and CR(-) columns, methanol (B129727) is a commonly used organic modifier to shorten the retention time of hydrophobic samples.[7] However, exceeding a concentration of 15% methanol can cause irreversible damage to the column.[4] For immobilized this compound-I columns, a wider range of organic solvents like acetonitrile (B52724), ethanol, and THF can be used.[6][8]
-
Additives: The use of mobile phases containing potassium (K+) ions should be avoided as they can disturb chiral recognition.[4][6]
| Parameter | Recommended Range/Condition | Effect on Resolution & Column Life |
| Mobile Phase pH | pH 1.0 - 2.0[4][5] | Lower pH improves resolution but shortens column life.[4][5] |
| Acid Type | Perchloric Acid (recommended)[4][6] | Often provides better resolution and low UV absorption.[4][6] |
| Methanol (MeOH) | 0 - 15% (v/v)[4][7] | Increasing MeOH shortens retention but >15% can damage the column.[4] |
| Prohibited Ions | Avoid Potassium (K+) ions[4][6] | Can interfere with the chiral recognition mechanism.[4][6] |
Can temperature impact my separation?
Yes, temperature is a crucial parameter for optimizing chiral separations.[3] Decreasing the column temperature is an effective way to increase selectivity and improve resolution for this compound columns.[4][6] However, be aware that some hydrophobic samples may be strongly retained at low temperatures.[5] It is recommended to experiment with temperatures in a range, for example, from 10°C to 40°C, to find the optimal condition for your specific analysis.[2][3]
| Temperature | Effect on Selectivity/Resolution |
| Decrease | Generally increases selectivity and resolution.[4][6] |
| Increase | Generally decreases selectivity and resolution. |
Could my sample be the cause of the problem?
Absolutely. The way you prepare and inject your sample can significantly affect the resolution.
-
Sample Concentration: Injecting a sample that is too concentrated can lead to low column efficiency and poor peak shape.[4][6] This is a common cause of peak broadening and reduced resolution.[2] Try reducing the injection volume or the concentration of your sample.[2]
-
Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. For this compound columns, using a sample preparation solution that contains more than 15% Methanol may cause irreversible damage.[4] It is often best to dissolve the sample in the mobile phase itself.
When should I suspect a column or system issue?
If you have optimized the mobile phase, temperature, and sample parameters without success, the issue may lie with the column's health or the HPLC system itself.
-
Column Contamination: Impurities from samples can adsorb to the head of the column, leading to a loss of efficiency and resolution.[9] Flushing the column with a suitable solvent can often resolve this.[9] Using a guard column is highly recommended to protect the analytical column and extend its life.[4]
-
Column Degradation: Over time, the stationary phase can degrade, especially if exposed to harsh conditions (e.g., incorrect pH or solvents).[3] This can lead to a permanent loss of performance.
-
Inlet Frit Blockage: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing high backpressure and poor peak shape.[9] Reversing the flow direction through the column can sometimes dislodge the blockage.[9]
-
System Issues: Problems like excessive tubing length (extra-column volume) or pump performance issues can also contribute to peak broadening and poor resolution.[2][3]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Perchloric Acid)
This protocol describes the preparation of a 1L aqueous solution of perchloric acid at various pH levels.
-
Preparation of pH 1.0 Solution:
-
Preparation of Other pH Values:
Protocol 2: this compound Column Flushing and Regeneration
If you suspect column contamination, a simple flushing procedure can help restore performance. Before starting, ensure your HPLC system has been thoroughly flushed of any incompatible solvents.[4][5]
-
System Preparation: Before connecting the this compound column, the entire HPLC system, including the injector and sample loop, must be flushed with ethanol, followed by 100% distilled water.[4][5] This removes any traces of incompatible solvents.
-
Column Flushing: After connecting the column, flush it with distilled water.[4] For long-term storage, the column should be flushed with distilled water and stored with end caps (B75204) in a refrigerator.[10]
-
Immobilized Columns (CR-I): For immobilized columns that may be contaminated, flushing with a strong solvent like pure methanol or acetonitrile at a low flow rate (e.g., 0.2 mL/min) for about 2 hours may be effective.[6]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. leacsa.com.mx [leacsa.com.mx]
Crownpak CR Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing column degradation and troubleshooting common issues with Crownpak CR columns.
Frequently Asked Questions (FAQs)
1. What are the primary causes of this compound column degradation?
This compound column performance can degrade due to several factors:
-
Mobile Phase pH: Operating outside the recommended pH range is a primary cause of degradation. For this compound-I(+) and CR-I(-) columns, the typical operating pH is between 1 and 2, although the column is stable up to pH 7.[1][2] For this compound(+) and CR(-) columns, the recommended pH is also 1 to 2, with stability up to pH 9.[3][4] Consistently operating at a lower pH, while it may improve resolution, will shorten the column's lifespan.[1][2][3][4][5]
-
Incompatible Solvents: The use of inappropriate solvents can irreversibly damage the stationary phase.[3][4] For coated columns like this compound(+) and CR(-), exceeding 15% methanol (B129727) in the mobile phase can cause damage.[3][4][6] Immobilized columns like CR-I(+) and CR-I(-) offer a wider range of solvent compatibility.[1][2][7]
-
High Pressure: Exceeding the pressure limitations of the column can lead to damage. For CR-I columns, the pressure should be maintained below 300 Bar (4350 psi).[1][2] For CR columns, the pressure should be kept below 150 Bar (~2100 psi).[4]
-
Sample Quality: Injecting samples containing particulates can clog the column frit. It is crucial to filter all samples and mobile phases through a 0.5 µm membrane filter.[1]
-
Improper Storage: Storing the column in an inappropriate solvent or allowing it to dry out can damage the stationary phase. For long-term storage, flush the column with distilled water and store it in the refrigerator with the ends capped.[3]
2. How can I prolong the life of my this compound column?
To maximize the lifespan of your this compound column, adhere to the following best practices:
-
Optimize Mobile Phase pH: Whenever possible, operate at the highest pH that provides satisfactory separation to prolong column lifetime.[1][2][3][4][5]
-
Use a Guard Column: A guard column is highly recommended to protect the analytical column from contaminants in the sample and mobile phase.[3]
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent clogging.[1]
-
Proper Flushing and Storage: Flush the column with an appropriate solvent after use. For short-term storage, the mobile phase is acceptable. For long-term storage, flush with distilled water and store in a refrigerator.[3]
-
System Flushing: Before connecting the column, flush the entire HPLC system, including the injector and loop, with ethanol (B145695) followed by distilled water to remove any potentially damaging solvent traces.[3][4]
3. What are the signs of column degradation?
Common indicators of a deteriorating column include:
-
Increased backpressure
-
Poor peak shape (e.g., tailing, fronting, or splitting)
-
Decreased retention times
-
Loss of resolution between enantiomers
-
Reduced column efficiency (theoretical plates)
Troubleshooting Guide
Issue 1: High Backpressure
| Possible Cause | Solution |
| Clogged column inlet frit | Backflush the column (as a last resort and not generally recommended).[3] If the pressure does not decrease, the column may need to be replaced. |
| Particulate contamination | Filter all mobile phases and samples before use.[1] |
| High viscosity of mobile phase | The use of alcohols as organic modifiers can significantly increase backpressure compared to acetonitrile.[1][2] Consider adjusting the mobile phase composition or temperature. |
Issue 2: Poor Peak Shape
| Possible Cause | Solution |
| Column contamination | Flush the column with a strong, compatible solvent. For CR-I columns, a wider range of solvents can be used. |
| Sample overload | Reduce the injected sample concentration. Injections of 10⁻⁸ to 10⁻⁷ mol are typically sufficient.[3] |
| Inappropriate mobile phase | Ensure the mobile phase pH is within the optimal range (typically pH 1-2).[1][2][3][4][5] For normal phase, adding a small amount of water can improve peak shape.[8] |
Issue 3: Loss of Resolution or Retention Time Shifts
| Possible Cause | Solution |
| Stationary phase degradation | This can be caused by operating at a low pH for extended periods or using incompatible solvents.[1][2][3][4] It may not be reversible. |
| Presence of K+ ions | The presence of potassium ions can interfere with chiral recognition. Avoid using mobile phases containing K+ ions.[1][2][3] |
| Insufficient equilibration | Ensure the column is fully equilibrated with the mobile phase before analysis. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Reversed Phase)
This protocol describes the preparation of a typical mobile phase for this compound columns.
Materials:
-
Perchloric acid (70%)
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile, methanol)
-
0.5 µm membrane filter
Procedure:
-
To prepare a pH 1.0 stock solution, carefully weigh 16.3 grams of 70% perchloric acid and dilute to 1 L with HPLC-grade water.[1][3][4]
-
To prepare a mobile phase with a specific pH, dilute the stock solution as needed. For example, to achieve a pH of approximately 2.0, dilute 100 mL of the pH 1.0 solution to 1 L with HPLC-grade water.[1][3][4]
-
Measure and adjust the final pH of the aqueous solution.
-
Mix the aqueous solution with the desired organic modifier in the appropriate ratio (e.g., 80:20 v/v aqueous:acetonitrile).[1][2]
-
Degas the final mobile phase before use.
Protocol 2: Column Flushing and Storage
Proper flushing and storage are critical for maintaining column performance and longevity.
Short-Term Storage (Overnight):
-
Flush the column with the mobile phase at a low flow rate for 30 minutes.
-
It is safe to leave the column in the mobile phase overnight.
Long-Term Storage (> 1 week):
-
Flush the column with distilled water at a flow rate of 0.2 mL/min for at least 2 hours.[1]
-
Disconnect the column from the HPLC system.
-
Securely cap both ends of the column to prevent the packing material from drying out.
-
Store the column in a refrigerator at 3-6°C.[3]
Quantitative Data Summary
Table 1: Operating Parameters for this compound-I Columns
| Parameter | Recommended Value |
| Mobile Phase pH | 1.0 - 2.0 (stable up to 7.0)[1][2][5] |
| Pressure Limit | < 300 Bar (4350 psi)[1][2][5] |
| Temperature Range | -5 to 40°C[1][2][5] |
| Typical Flow Rate | 0.2 - 0.4 mL/min[1][2][5] |
Table 2: Operating Parameters for this compound Columns
| Parameter | Recommended Value |
| Mobile Phase pH | 1.0 - 2.0 (stable up to 9.0)[3][4] |
| Pressure Limit | < 150 Bar (~2100 psi)[4] |
| Temperature Range | -5 to 50°C[3][4] |
| Methanol Limit | < 15% v/v[3][4][6] |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for common this compound column issues.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. 씨티케이 - [사용 메뉴얼]CROWNPAK® CR-I(+), CROWNPAK® CR-I(-) Column [ct-k.com]
- 6. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hplc.eu [hplc.eu]
Crownpak CR Technical Support Center: Optimizing Separations with pH Adjustment
Welcome to the technical support center for the Crownpak CR chiral stationary phase. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on troubleshooting and optimizing enantiomeric separations by adjusting the mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of separation on a this compound column?
A1: Chiral recognition on this compound columns occurs through the formation of a complex between the chiral crown ether stationary phase and a protonated primary amino group (-NH₃⁺) on the analyte.[1] This interaction is essential for separation, meaning the column is specifically designed for chiral compounds containing a primary amine near the chiral center, such as amino acids.[1][2] An acidic mobile phase is required to ensure the analyte's primary amine is protonated.[1][2]
Q2: What is the recommended mobile phase pH range for this compound columns?
A2: The typical operating pH range for the mobile phase is between pH 1.0 and pH 2.0.[1][2] While the column is stable up to pH 9, the chiral recognition mechanism requires acidic conditions to protonate the analyte.[1]
Q3: Which acid should I use to adjust the mobile phase pH?
A3: Perchloric acid (HClO₄) is highly recommended.[1] It generally provides better resolutions and has the advantage of low UV absorption compared to other acids like nitric acid or trifluoroacetic acid (TFA).[1]
Q4: How does changing the mobile phase pH affect my separation?
A4: Adjusting the pH is a powerful tool for optimizing your separation.
-
Lowering the pH (e.g., from 2.0 to 1.5) increases the concentration of protonated analyte molecules. This leads to stronger interactions with the stationary phase, resulting in longer retention times and generally better chiral resolution.[1][2]
-
Raising the pH (e.g., from 1.5 to 2.0) can decrease retention time. However, it may also reduce resolution. A key consideration is column longevity; operating at a lower pH can shorten the column's lifespan. Therefore, it is advisable to use the highest pH that provides a satisfactory separation to prolong column life.[1][2]
Q5: Can I use organic modifiers with the this compound column?
A5: Yes, for the coated this compound(+) and CR(-) columns, you can add up to 15% methanol (B129727) to the aqueous mobile phase.[1] This is often done to shorten the retention time of hydrophobic samples.[1] Exceeding this concentration can damage the stationary phase. For the immobilized this compound-I versions, a wider range of organic solvents like acetonitrile (B52724) can be used.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during method development and analysis on this compound columns.
Problem 1: Poor resolution or co-elution of enantiomers.
-
Cause: The interaction between the analyte and the chiral stationary phase is too weak, or the retention time is insufficient for separation to occur.
-
Solution: Decrease the pH of the mobile phase. Lowering the pH from 2.0 towards 1.0 will enhance the protonation of the primary amine, strengthening its interaction with the crown ether and improving resolution.[1][2] Additionally, decreasing the column temperature can also increase selectivity.[1][2]
Problem 2: Retention times are too long.
-
Cause: The analyte is interacting too strongly with the stationary phase. This is common for highly hydrophobic compounds.
-
Solution:
-
Increase Organic Modifier: For hydrophobic samples, adding a small amount of methanol (up to 15% v/v for coated CR columns) to the mobile phase can effectively reduce retention times.[1]
-
Increase pH: Cautiously increase the mobile phase pH within the 1.0-2.0 range. A higher pH can weaken the analyte-stationary phase interaction, leading to shorter elution times. Be aware that this may compromise resolution.[1]
-
Increase Temperature: Operating at a higher temperature (within the -5°C to 50°C range) can also decrease retention, although it may negatively impact selectivity for some hydrophilic samples.[1]
-
Problem 3: Poor peak shape (e.g., fronting or tailing).
-
Cause: This can be due to several factors including sample overload, secondary interactions, or improper sample solvent.
-
Solution:
-
Check Sample Concentration: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.[1]
-
Ensure Sample Solvent Compatibility: Samples should ideally be dissolved in the mobile phase or a weaker solvent like water.[1] Using a solvent stronger than the mobile phase can cause poor peak shape.
-
Use a Guard Column: A guard column is highly recommended to protect the analytical column from contaminants and prolong its life, which can help maintain good peak performance.[1]
-
Data Presentation
The following table illustrates the expected trend of decreasing mobile phase pH on the chiral separation of a generic primary amine. A lower pH generally leads to an increase in retention (k), separation factor (α), and resolution (Rs).
| Mobile Phase pH | Retention Factor (k₁) | Retention Factor (k₂) | Separation Factor (α) | Resolution (Rs) | Expected Outcome |
| 2.0 | 4.5 | 4.9 | 1.09 | 1.3 | Partial Separation |
| 1.5 | 6.2 | 7.1 | 1.15 | 1.8 | Baseline Separation |
| 1.0 | 8.1 | 9.7 | 1.20 | 2.2 | Improved Baseline Separation |
Note: Data are illustrative, based on principles described in technical manuals.[1][4] Actual values will vary depending on the analyte, exact mobile phase composition, and temperature.
Experimental Protocols
Protocol for Mobile Phase Preparation and pH Adjustment
This protocol describes the preparation of an acidic aqueous mobile phase using perchloric acid.
Materials:
-
HPLC-grade water
-
Perchloric acid (HClO₄), 70%
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
0.45 µm filter for aqueous solutions
Procedure:
-
Prepare pH 1.0 Stock Solution: Carefully weigh out 16.3 grams of 70% perchloric acid and dilute it to 1.0 L with HPLC-grade water in a volumetric flask. This creates an aqueous solution of approximately pH 1.0.[1][2]
-
Prepare Working Mobile Phase (e.g., pH 1.5):
-
Verify pH: Use a calibrated pH meter to verify the final pH of the prepared mobile phase. Adjust as necessary by adding small amounts of the stock solution or HPLC-grade water.
-
Add Organic Modifier (if needed): If methanol is required, add the appropriate volume. For example, for a 90:10 (v/v) aqueous/methanol mobile phase, mix 900 mL of the pH-adjusted aqueous solution with 100 mL of HPLC-grade methanol.
-
Degas Mobile Phase: Filter the final mobile phase through a 0.45 µm filter and degas thoroughly using sonication, vacuum filtration, or helium sparging before use.[1][2]
Visualizations
Logical Relationship: Effect of pH on Analyte Interaction
This diagram illustrates how lowering the mobile phase pH enhances the interaction between the analyte and the this compound stationary phase, leading to better separation.
Experimental Workflow: pH Optimization for Separation
This diagram outlines a systematic workflow for optimizing the mobile phase pH to achieve baseline separation (Resolution, Rs > 1.5).
References
Validation & Comparative
A Head-to-Head Battle for Amino Acid Enantioseparation: Crownpak® CR vs. Chiralpak® ZWIX
For researchers, scientists, and drug development professionals engaged in the chiral separation of amino acids, the choice of the right chromatography column is paramount. This guide provides an objective comparison of two leading column technologies: the crown ether-based Crownpak® CR and the zwitterionic Chiralpak® ZWIX. By examining their fundamental characteristics, performance data, and optimal experimental conditions, this document aims to equip scientists with the knowledge to make informed decisions for their specific analytical challenges.
The precise separation of amino acid enantiomers is a critical task in numerous scientific fields, including pharmaceutical development, metabolomics, and food science. The biological activity of amino acids is often stereospecific, making the accurate quantification of D- and L-enantiomers essential. Crownpak® CR and Chiralpak® ZWIX columns have emerged as powerful tools for the direct enantioseparation of underivatized amino acids, each employing a distinct separation mechanism and offering unique selectivity.
At a Glance: Key Differences and Complementarities
| Feature | Crownpak® CR Series | Chiralpak® ZWIX Series |
| Chiral Stationary Phase (CSP) | Chiral Crown Ether | Zwitterionic (Cinchona alkaloid derivatives) |
| Primary Separation Mechanism | Host-Guest Complexation | Ion Exchange and Hydrogen Bonding |
| Primary Application | Enantioseparation of primary amines, including most proteinogenic amino acids. | Enantioseparation of zwitterionic molecules, including a wide range of amino acids (α, β, γ) and small peptides. |
| Key Advantage | Excellent for challenging separations of specific amino acids like asparagine, glutamine, and serine.[1] | Broader applicability, including the separation of secondary amines like proline, which Crownpak CR cannot separate.[2] |
| Mobile Phase Compatibility | Typically requires acidic mobile phases (e.g., perchloric acid). The immobilized versions (CR-I) offer a wider solvent range.[3] | Compatible with a broad range of polar organic solvents and aqueous buffers, making it highly suitable for LC-MS applications. |
| Elution Order | The (+) and (-) versions allow for the reversal of elution order. For example, with this compound-I(+), the D-form of amino acids generally elutes first. | The (+) and (-) versions also provide control over the elution order.[1] |
Performance Data: A Comparative Look
The following tables summarize the performance of Crownpak® CR and Chiralpak® ZWIX columns for the separation of various amino acid enantiomers. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Crownpak® CR-I(+) Performance Data
| Amino Acid | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| DL-Serine | HClO4 (pH 1.0) / ACN (85/15) | 0.4 | 25 | > 2.0 | - | [3] |
| 18 Proteinogenic AAs | Varied gradient with CO2, MeOH, TFA, H2O | - | - | Avg. > 5.0 | - |
Chiralpak® ZWIX(+) Performance Data
| Amino Acid | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| DL-Tryptophan | MeOH/ACN/H2O (49:49:2) with 50mM FA + 25mM DEA | 0.5 | 25 | > 1.5 | 1.29 | [4] |
| DL-Proline | MeOH/ACN/H2O (49:49:2) with 50mM FA + 25mM DEA | 0.5 | 25 | > 1.5 | 1.15 | [4] |
| DL-Phenylalanine | MeOH/ACN/H2O (49:49:2) with 50mM FA + 25mM DEA | 0.5 | 25 | > 1.5 | 1.35 | [4] |
Experimental Protocols: Methodologies for Optimal Separation
Crownpak® CR-I(+) Protocol for DL-Serine Separation
-
Column: Crownpak® CR-I(+) (150 x 3.0 mm, 5 µm)[3]
-
Mobile Phase: 85% aqueous perchloric acid (pH 1.0) / 15% Acetonitrile (v/v)[3]
-
Flow Rate: 0.4 mL/min[3]
-
Temperature: 25 °C[3]
-
Detection: UV at 200 nm[3]
-
Sample Preparation: Dissolve the DL-serine sample in the mobile phase.
Chiralpak® ZWIX(+) General Protocol for Amino Acid Separation
-
Column: Chiralpak® ZWIX(+) (150 x 3.0 mm, 3 µm)
-
Mobile Phase: A typical mobile phase consists of Methanol/Acetonitrile/Water (49:49:2 v/v/v) with additives like 50 mM formic acid (FA) and 25 mM diethylamine (B46881) (DEA) for LC-MS compatibility.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C (can be optimized for selectivity)
-
Detection: UV (e.g., 210 nm) or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase or a compatible solvent.
Visualizing the Separation Mechanisms and Workflows
To better understand the underlying principles and practical application of these columns, the following diagrams illustrate their separation mechanisms and a typical experimental workflow.
Conclusion: Selecting the Right Tool for the Job
Both Crownpak® CR and Chiralpak® ZWIX are highly effective chiral stationary phases for the separation of amino acid enantiomers. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific application.
Crownpak® CR excels in the separation of primary amines and offers unique selectivity for certain challenging amino acids. Its well-defined mechanism and robust performance make it a reliable choice for targeted analyses.
Chiralpak® ZWIX , with its broader applicability to zwitterionic molecules, including secondary amines like proline, and its excellent compatibility with LC-MS, provides a versatile platform for a wider range of amino acid and peptide separations.
Ultimately, the decision should be guided by the specific amino acids of interest, the required analytical sensitivity and speed, and the detection method employed. For complex mixtures or when proline analysis is necessary, Chiralpak® ZWIX may be the preferred starting point. For targeted analysis of primary amino acids, especially those known to be well-resolved on this phase, Crownpak® CR is an excellent option. As the search results suggest, these two column types are complementary, and having access to both technologies can provide a comprehensive solution for the diverse challenges of amino acid enantioseparation.[1]
References
Crownpak CR-I(+): A Superior Stationary Phase for Chiral Separation of Primary Amines
A detailed comparison of the Crownpak CR-I(+) chiral stationary phase with traditional polysaccharide-based columns reveals its exceptional performance in the enantioselective separation of primary amines, particularly in supercritical fluid chromatography (SFC). This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of the this compound-I(+), supported by experimental data and detailed protocols, to aid in the selection of the most effective chiral separation strategy.
Superior Resolution of Primary Amines in SFC
A key study highlights the superior performance of the this compound-I(+) column in resolving a diverse set of 12 primary amine racemates under SFC conditions. When compared with eight different polysaccharide-based Chiralpak columns, the this compound-I(+) demonstrated a significantly higher success rate, achieving baseline resolution for nine of the twelve compounds. In contrast, the eight Chiralpak columns collectively only provided baseline separation for four of the racemates.[1] This underscores the broader applicability and higher efficiency of the this compound-I(+) for this class of compounds.
The success of the this compound-I(+) can be attributed to its unique chiral recognition mechanism based on a crown ether selector. This mechanism is particularly effective for primary amines, which can form strong inclusion complexes with the crown ether macrocycle.[1]
Table 1: Comparison of Chiral Stationary Phases for the SFC Separation of 12 Primary Amines
| Chiral Stationary Phase | Number of Baseline Resolved Racemates (out of 12) |
| This compound-I(+) | 9 |
| Chiralpak (8 different columns) | 4 |
High-Throughput Separation of Underivatized Amino Acids
In another significant application, the this compound-I(+) column has demonstrated remarkable efficiency in the high-throughput chiral separation of 18 underivatized amino acids by SFC. This method achieves the separation of all enantiomers in less than three minutes with an average resolution greater than 5.0, showcasing the column's suitability for rapid and high-resolution screening applications in fields such as metabolomics and pharmaceutical analysis.[2]
Table 2: Performance of this compound-I(+) for the SFC Separation of 18 Underivatized Amino Acids
| Parameter | Value |
| Number of Amino Acids Separated | 18 |
| Analysis Time | < 3 minutes |
| Average Resolution (Rs) | > 5.0 |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and adapting these high-performance separations. The following sections outline the key experimental conditions for the separation of primary amines and amino acids on the this compound-I(+) column.
Experimental Protocol for the SFC Separation of 12 Primary Amines
This protocol is based on the comparative study of this compound-I(+) and polysaccharide-based columns.
Chromatographic Conditions:
-
Column: this compound-I(+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
This compound-I(+): Supercritical CO₂ and a modifier of ethanol (B145695) containing 0.2% trifluoroacetic acid (TFA) and 5% water.
-
Polysaccharide Columns: Supercritical CO₂ and a modifier of methanol (B129727) or ethanol with 0.2% of a basic additive (e.g., diethylamine).
-
-
Flow Rate: 3.0 mL/min
-
Temperature: 40°C
-
Back Pressure: 150 bar
-
Detection: UV at 220 nm
Logical Workflow for Method Development:
Caption: SFC Method Development Workflow for Primary Amines.
Experimental Protocol for the SFC Separation of 18 Underivatized Amino Acids
This protocol is designed for the rapid and high-resolution screening of amino acid enantiomers.
Chromatographic Conditions:
-
Column: this compound-I(+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of supercritical CO₂ (A) and a modifier (B) consisting of methanol with 0.5% trifluoroacetic acid (TFA).
-
Gradient: 5% to 40% B over 2 minutes, hold at 40% B for 0.5 minutes, then return to 5% B.
-
-
Flow Rate: 4.0 mL/min
-
Temperature: 35°C
-
Back Pressure: 120 bar
-
Detection: Mass Spectrometry (MS)
Experimental Workflow for Amino Acid Analysis:
Caption: High-Throughput SFC-MS Workflow for Amino Acid Enantioseparation.
Conclusion
The this compound-I(+) chiral stationary phase consistently demonstrates superior performance for the enantioseparation of primary amines when compared to traditional polysaccharide-based columns, especially under SFC conditions. Its broad applicability, high resolution, and suitability for high-throughput screening make it an invaluable tool for researchers and professionals in the pharmaceutical and related industries. The detailed experimental protocols provided in this guide offer a solid foundation for the development and implementation of efficient and robust chiral separation methods for primary amines.
References
Method Validation of Chiral HPLC Assays for Pharmaceutical Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of enantiomeric impurities is a critical aspect of pharmaceutical development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, with a variety of chiral stationary phases (CSPs) available. This guide provides a comparative overview of the method validation parameters for three distinct types of chiral columns: the crown ether-based Crownpak CR , the polysaccharide-based Chiralcel OD-H , and the macrocyclic glycopeptide-based Chirobiotic T .
Performance Comparison of Chiral Stationary Phases
The choice of a chiral column is paramount for achieving robust and reliable separation of enantiomeric impurities. The performance of this compound, Chiralcel OD-H, and Chirobiotic T is compared below based on typical method validation parameters. It is important to note that the following data is synthesized from various studies on different analytes and serves as a representative comparison.
| Method Validation Parameter | This compound(+) | Chiralcel OD-H | Chirobiotic T |
| Specificity | High for primary amines and amino acids.[1][2][3] | Broad enantioselectivity for a wide range of chiral compounds. | High for amino acids and other polar compounds.[4][5][6] |
| Linearity (Correlation Coefficient, r²) | > 0.999 for sulfonamide enantiomer. | > 0.998 for escitalopram.[7] | Not explicitly found in searches. |
| Accuracy (% Recovery) | Generally accurate, though one study noted deviations compared to Chirobiotic T for a specific radiolabelled amino acid.[5] | 100.28% to 102.86% for escitalopram.[7] | Generally accurate, with one study showing it to be more accurate than this compound(+) for a specific radiolabelled amino acid.[5] |
| Precision (%RSD) | Not explicitly found in searches. | Intra-day: 0.16%, Inter-day: 0.09% for escitalopram.[7] | Not explicitly found in searches. |
| Limit of Detection (LOD) | 0.084 µg/mL for sulfonamide enantiomer.[8] | 2.54 µg/mL for escitalopram.[7] | Not explicitly found in searches. |
| Limit of Quantification (LOQ) | 0.159 µg/mL for sulfonamide enantiomer.[8] | 7.68 µg/mL for escitalopram.[7] | Not explicitly found in searches. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for each of the discussed chiral columns.
This compound(+) Assay for a Sulfonamide Enantiomeric Impurity[8]
-
Column: this compound(+) (150 x 4.0 mm, 5 µm)
-
Mobile Phase: Perchloric acid solution (pH 1.0)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 226 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Chiralcel OD-H Assay for Escitalopram Enantiomeric Impurity[7]
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane, ethanol, and diethylamine (B46881) in a specific ratio (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 238 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Chirobiotic T Assay for Amino Acid Enantiomers[5][6]
-
Column: Chirobiotic T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/water mixture with a volatile salt (e.g., 10 mM ammonium (B1175870) acetate, pH 4.1).[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV or Mass Spectrometry (MS)
-
Injection Volume: 1-5 µL of a 1 mg/mL solution.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizing the Method Validation Workflow
The process of validating a chiral HPLC method for pharmaceutical impurities follows a logical sequence of steps as outlined by the International Council for Harmonisation (ICH) guidelines. The following diagram illustrates this general workflow.
Caption: General workflow for HPLC method validation.
Signaling Pathways and Logical Relationships in Chiral Recognition
The separation of enantiomers on a chiral stationary phase is a result of the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is governed by various intermolecular interactions.
Caption: Chiral recognition mechanism in HPLC.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dujps.com [dujps.com]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to Chiral Stationary Phases: Crownpak CR vs. Alternatives
In the realm of enantioselective chromatography, the selection of the appropriate chiral stationary phase (CSP) is paramount for achieving successful separation of enantiomers. This guide provides a comparative analysis of the crown ether-based Crownpak CR columns against other commonly employed CSPs, namely polysaccharide-based and macrocyclic glycopeptide-based columns. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the separation and analysis of chiral compounds, particularly amino acids and primary amines.
Experimental Protocols
The successful chiral separation is highly dependent on the experimental conditions. Below are typical protocols for the different classes of CSPs discussed in this guide.
Crown Ether-Based CSPs (e.g., this compound-I(+))
Crown ether-based CSPs are particularly effective for the separation of compounds containing primary amino groups, such as amino acids.[1][2] The chiral recognition mechanism involves the formation of a complex between the crown ether and the ammonium (B1175870) ion of the analyte under acidic conditions.[2][3]
-
Column: this compound-I(+), 5 µm particle size.[4]
-
Mobile Phase: An acidic aqueous solution is typically used, with an organic modifier. A common mobile phase is a perchloric acid solution (pH 1.0-2.0).[4][5] For instance, a mixture of aqueous HClO4 (pH=1.5) and acetonitrile (B52724) (80/20, v/v) can be used.[2] Methanol (B129727) can also be used as an organic modifier, but its concentration is often limited to 15% (v/v) to avoid compromising the separation.[5]
-
Temperature: Sub-ambient to ambient temperatures are often employed to enhance resolution, typically ranging from -5 to 40°C.[2][4]
-
Detection: UV (e.g., 200 nm) or mass spectrometry (MS).[4]
-
Sample Preparation: Samples are dissolved in a dilute acidic solution that is compatible with the mobile phase.[4]
Polysaccharide-Based CSPs (e.g., Chiralpak)
Polysaccharide-based CSPs are versatile and widely used for a broad range of chiral compounds.[6][7] Their chiral recognition capabilities stem from the complex helical structures of the polysaccharide derivatives.
-
Column: Chiralpak series (e.g., IG-3).
-
Mobile Phase: These columns can be operated in normal-phase, reversed-phase, and polar-organic modes.[8] For the separation of primary amines using supercritical fluid chromatography (SFC), a basic additive like ammonium hydroxide (B78521) is often required in the modifier.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient temperature is often sufficient.[4]
-
Detection: UV or MS. These columns are generally compatible with LC-MS.[4]
Macrocyclic Glycopeptide-Based CSPs (e.g., Astec CHIROBIOTIC® T)
Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are well-suited for the direct analysis of underivatized amino acids. Their ionic groups make them compatible with both organic and aqueous mobile phases, which is ideal for polar and ionic compounds.
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP).[9]
-
Mobile Phase: A simple LC-MS compatible mobile phase is often used, for example, a mixture of methanol and water with a volatile salt like ammonium formate.[9]
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Temperature: Ambient temperature is generally suitable.
-
Detection: UV or MS.
Data Presentation
The following table summarizes the comparative performance of this compound and other CSPs for the enantioseparation of various analytes. The data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Analyte | CSP Type | Commercial Column Example | Mobile Phase/Modifier | Resolution (Rs) | Separation Factor (α) | Elution Order | Key Characteristics & Notes |
| Amino Acids | Crown Ether | Crownpak® CR-I(+) | Acidic aqueous solution (e.g., HClO₄ pH 1-2) with organic modifier (e.g., MeOH, ACN)[4][5] | Generally high | High | D-form elutes first on CR-I(+)[2] | Excellent for underivatized amino acids.[10] Hydrophobic compounds are more retained.[2] |
| Primary Amines | Crown Ether | Crownpak® CR-I(+) | Supercritical CO₂ with MeOH/EtOH/IPA and acidic additive (e.g., TFA)[1] | Baseline resolution for many primary amines[1] | Not specified | Not specified | Superior performance compared to several polysaccharide columns for primary amines in SFC.[1] |
| Amino Acids | Macrocyclic Glycopeptide | Astec CHIROBIOTIC® T | Methanol/water with a volatile salt (e.g., ammonium formate)[9] | Good | Good | Not specified | Suitable for direct analysis of underivatized amino acids. |
| Amino Acids | Zwitterionic | Chiralpak® ZWIX(-) | Not specified | Good | Good | L-amino acids may elute before D-amino acids | Complementary to this compound for a wider range of amino acids.[11] Can separate secondary amines like proline, which is a challenge for this compound.[12] |
| Primary Amines | Polysaccharide | Chiralpak (various) | Supercritical CO₂ with MeOH/EtOH/IPA and basic additive (e.g., NH₄OH)[1] | Lower success rate for baseline resolution compared to this compound-I(+) for the tested primary amines[1] | Not specified | Not specified | Challenging for polar free amino acids and primary amines.[1] |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of chiral separation methods using different CSPs.
Caption: Workflow for CSP Cross-Validation
Conclusion
The choice of a chiral stationary phase is a critical decision in method development for enantioselective separations. This compound columns demonstrate exceptional performance, particularly for the separation of underivatized amino acids and primary amines, often outperforming polysaccharide-based CSPs for these compound classes.[1] However, for a broader range of analytes, including secondary amines, complementary CSPs like the zwitterionic Chiralpak ZWIX may be necessary.[11][12] Macrocyclic glycopeptide columns also offer a robust alternative for the direct analysis of polar compounds like amino acids. Ultimately, the optimal CSP will depend on the specific properties of the analyte and the desired chromatographic performance. A systematic cross-validation approach, as outlined in this guide, is recommended to identify the most suitable chiral separation method.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. benchchem.com [benchchem.com]
- 5. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 6. Comparison of different polysaccharide-based chiral stationary phases for enantioselective resolution of Naftopidil and its derivatives by HPLC [jcps.bjmu.edu.cn]
- 7. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Crownpak® CR and Macrocyclic Glycopeptide Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral compounds, particularly amino acids and their derivatives, is a critical aspect of pharmaceutical development, proteomics, and metabolomics. The choice of the chiral stationary phase (CSP) is paramount for achieving robust and reliable separations. This guide provides an objective comparison of two prominent classes of chiral columns: the crown ether-based Crownpak® CR and the macrocyclic glycopeptide-based columns, such as those in the Chirobiotic™ series. This comparison is supported by experimental data to aid in the selection of the most appropriate column for your analytical needs.
Overview of Chiral Recognition Mechanisms
Crownpak® CR: These columns utilize a chiral crown ether, typically coated or immobilized on a silica (B1680970) support, as the chiral selector.[1][2][3] The primary mechanism of chiral recognition involves a host-guest complexation.[2] Under acidic mobile phase conditions, the primary amino group of the analyte is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This positively charged group fits into the chiral cavity of the crown ether, forming a stable complex through hydrogen bonding.[2] Enantiomeric recognition is achieved based on the steric hindrance and the three-dimensional fit of the substituents at the chiral center of the analyte within the chiral environment of the crown ether.[2] Consequently, Crownpak® CR columns are highly selective for the enantioseparation of amino acids and other molecules containing a primary amino group near the chiral center.[1][2][3]
Macrocyclic Glycopeptide Columns: This class of CSPs, which includes well-known selectors like vancomycin (B549263) (Chirobiotic™ V) and teicoplanin (Chirobiotic™ T), offers a more versatile approach to chiral recognition.[4] These large, complex molecules possess multiple chiral centers and a variety of functional groups, including peptide backbones, carbohydrate moieties, and aromatic rings.[4] This structural complexity allows for a multimodal separation mechanism involving a combination of interactions:
-
π-π interactions: Occur between the aromatic rings of the CSP and the analyte.
-
Hydrogen bonding: Facilitated by the numerous hydroxyl, amide, and carbonyl groups.
-
Inclusion complexation: The basket-like cavities of the macrocycle can include parts of the analyte molecule.
-
Steric interactions: The overall shape and rigidity of the analyte and the chiral selector play a crucial role.
-
Ionic interactions: The presence of ionizable groups (carboxyl and amino groups) allows for electrostatic interactions, which are particularly important for the separation of charged analytes like amino acids.[5]
This multiplicity of interaction sites gives macrocyclic glycopeptide columns broad enantioselectivity for a wide range of compounds, including amino acids, peptides, and various acidic, basic, and neutral molecules.[4] They can be operated in reversed-phase, normal-phase, polar organic, and polar ionic modes, offering significant flexibility in method development.[6]
Selectivity Comparison: Experimental Data
The following tables summarize the quantitative data for the enantioseparation of a selection of amino acids on Crownpak® CR(+) and a representative macrocyclic glycopeptide column, Chirobiotic™ T. It is important to note that the experimental conditions are not identical, and this should be taken into consideration when comparing the performance. The data has been compiled from various sources to provide a comparative overview.
Table 1: Enantioseparation of Amino Acids on Crownpak® CR(+)
| Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'₁ | α | Rs | Reference |
| DL-Serine | HClO₄ (pH 1.0) / ACN (85/15) | 0.1 | 25 | - | - | >1.5 | [7] |
| DL-Glutamic Acid | 84% MeOH / 16% H₂O, 5 mM HClO₄ | - | - | 1.45 | 1.60 | >1.5 | [8] |
*k'₁: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution. Elution order on Crownpak® CR(+) is typically D-enantiomer followed by L-enantiomer.[2]
Table 2: Enantioseparation of β-Amino Acids on Chirobiotic™ T, T2, and TAG
| Analyte | Mobile Phase | Column | k'₁ | α | Rs | Reference |
| β²-homo-Alanine | 0.1% TEAA (pH 4.1) / MeOH (30/70) | Chirobiotic T | 2.13 | 1.06 | 0.58 | [9] |
| Chirobiotic T2 | 1.83 | 1.07 | 0.65 | [9] | ||
| Chirobiotic TAG | 4.30 | 1.05 | 0.53 | [9] | ||
| β³-homo-Alanine | 0.1% TEAA (pH 4.1) / MeOH (30/70) | Chirobiotic T | 1.60 | 1.10 | 0.90 | [9] |
| Chirobiotic T2 | 1.43 | 1.10 | 0.92 | [9] | ||
| Chirobiotic TAG | 2.93 | 1.11 | 1.03 | [9] | ||
| β²-homo-Valine | 0.1% TEAA (pH 4.1) / MeOH (30/70) | Chirobiotic T | 2.70 | 1.11 | 0.96 | [9] |
| Chirobiotic T2 | 2.22 | 1.13 | 1.11 | [9] | ||
| Chirobiotic TAG | 5.50 | 1.17 | 1.42 | [9] | ||
| β³-homo-Valine | 0.1% TEAA (pH 4.1) / MeOH (30/70) | Chirobiotic T | 1.83 | 1.17 | 1.40 | [9] |
| Chirobiotic T2 | 1.62 | 1.17 | 1.40 | [9] | ||
| Chirobiotic TAG | 3.37 | 1.12 | 1.07 | [9] |
*k'₁: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for Crownpak® CR and macrocyclic glycopeptide columns.
Protocol 1: Enantioseparation of Amino Acids on Crownpak® CR-I(+)
This protocol is based on the separation of DL-Serine as described in a Daicel application note.[7]
-
Column: Daicel CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.0) / Acetonitrile (85/15, v/v)
-
Flow Rate: 0.1 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 200 nm
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase.
-
System Preparation: Before installing the column, it is crucial to flush the entire HPLC system, including the injector and sample loop, with water to remove any residual organic solvents or salts that may damage the stationary phase.[10]
Protocol 2: Enantioseparation of Amino Acids on Astec® CHIROBIOTIC™ T
This protocol is a general starting point for the separation of underivatized amino acids.[5]
-
Column: Astec® CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A simple LC-MS compatible mobile phase is often effective. A typical starting point is a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate). For β-amino acids, 0.1% triethylammonium (B8662869) acetate (TEAA) in methanol/water mixtures has been shown to be effective.[9]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C). Temperature can be optimized to improve selectivity.
-
Detection: UV (e.g., 210 nm) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase or a compatible solvent.
Logical Workflow for Chiral Column Selection
The choice between Crownpak® CR and a macrocyclic glycopeptide column depends on the specific analytical challenge. The following diagram illustrates a logical workflow for selecting the appropriate column based on the analyte's properties and the desired separation mode.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
Unveiling Enantiomeric Purity: A Comparative Guide to Elution Order Reversal on Crownpak CR(-) for Confirmatory Analysis
For researchers, scientists, and professionals in drug development, the confirmation of enantiomeric purity is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique in this endeavor. Among the diverse range of chiral stationary phases (CSPs) available, crown ether-based columns, particularly the Crownpak® CR series, offer a unique advantage: the ability to reverse the enantiomer elution order. This guide provides an in-depth comparison of the Crownpak CR(-) column with alternative polysaccharide-based columns, supported by experimental data, to aid in the selection of the most suitable method for robust enantiomeric confirmation.
The fundamental principle behind the utility of this compound(-) lies in its relationship with its counterpart, this compound(+). These columns are packed with a chiral crown ether selector coated onto a silica (B1680970) support.[1][2] The key feature is that for a given pair of enantiomers, typically amino acids and compounds with primary amine groups, the elution order is reversed between the CR(+) and CR(-) columns.[1][2] This provides a powerful tool for confirming the identity of enantiomers, as the reversal of peak elution upon switching columns provides a high degree of certainty in peak assignment.
Performance Comparison: this compound(-) vs. Polysaccharide-Based CSPs
To illustrate the performance of this compound(-) in comparison to commonly used polysaccharide-based chiral stationary phases, such as those in the Chiralpak® and Chiralcel® series, we present data for the separation of representative amino acids and primary amines.
Amino Acid Separation: Phenylalanine
The separation of phenylalanine enantiomers is a common benchmark for chiral columns. The following table summarizes the performance of this compound-I(-) and a polysaccharide-based column for this separation.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) | Elution Order |
| Phenylalanine | This compound-I(-) | aq. Perchloric acid (pH=1.0):ACN (70:30, v/v) | 0.4 | 2.9 | 5.6 | 11.8 | L then D[3] |
Note: Specific comparative data for a polysaccharide column under identical conditions for Phenylalanine was not available in the searched resources. The provided data for this compound-I(-) demonstrates its high resolution for this analyte.
Primary Amine Separation
A study comparing the performance of a this compound-I(+) column with eight different polysaccharide-based columns for the separation of 12 primary amine racemates using supercritical fluid chromatography (SFC) provides valuable insights. While this data is for the CR-I(+) column, it highlights the general performance of the crown-ether phase for this class of compounds. The study reported that the Crownpak column achieved baseline resolution for nine out of the 12 racemates, whereas the eight polysaccharide columns collectively only achieved baseline resolution for four of the compounds.[4] This suggests a broader applicability of the Crownpak phase for primary amine separations.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating chiral separation methods. Below are representative methodologies for the use of this compound(-) and a typical polysaccharide-based chiral column.
This compound(-) Experimental Protocol for Phenylalanine Separation[3]
-
Column: Crownpak® CR-I(-) [3.0 x 150 mm, 5 µm]
-
Mobile Phase: Aqueous Perchloric acid (pH=1.0) : Acetonitrile (70:30, v/v)
-
Flowrate: 0.4 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 215 nm
-
Sample Concentration: 0.5 mg/mL in mobile phase
General Experimental Protocol for Polysaccharide-Based Columns (e.g., Chiralpak AD-H)
-
Column: Chiralpak® AD-H [4.6 x 250 mm, 5 µm]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a basic or acidic additive. A common mobile phase for primary amines could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flowrate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Logical Workflow for Enantiomeric Purity Confirmation
The unique capability of the this compound(+)/CR(-) system allows for a robust workflow to confirm the enantiomeric purity and identity of a chiral compound.
Caption: Workflow for enantiomer identity confirmation using elution order reversal on this compound(+)/CR(-) columns.
Principle of Elution Order Reversal
The elution order reversal is a direct consequence of the chirality of the stationary phase. The this compound(+) and CR(-) columns are packed with enantiomeric chiral crown ethers. This means that the three-dimensional arrangement of the chiral selector is a mirror image in the two columns. The chiral recognition mechanism involves the formation of a complex between the primary ammonium (B1175870) ion of the analyte and the crown ether. The stability of the diastereomeric complexes formed between each enantiomer and the chiral stationary phase differs, leading to different retention times. By inverting the chirality of the stationary phase (from CR(+) to CR(-)), the relative stability of these diastereomeric complexes is also inverted, resulting in a reversal of the elution order.
Caption: Principle of elution order reversal on enantiomeric chiral stationary phases.
Conclusion
The this compound(-) column, in conjunction with its enantiomeric counterpart this compound(+), provides a powerful and reliable method for the confirmation of enantiomeric identity and purity. The ability to reverse the elution order offers a level of certainty that is often challenging to achieve with a single chiral column. While polysaccharide-based columns are versatile and widely used, the this compound series demonstrates distinct advantages for the analysis of amino acids and primary amines, often providing superior resolution. For researchers and drug development professionals requiring unambiguous confirmation of chirality, the dual-column approach with this compound(+) and CR(-) is a highly recommended strategy.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
Safety Operating Guide
Proper Disposal of Crownpak CR Columns: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory equipment is paramount for environmental protection and personnel safety. This guide provides a detailed, step-by-step procedure for the proper disposal of Crownpak CR chiral chromatography columns, which are composed of a chiral crown ether coated on a 5µm silica-gel support.[1] While pure silica (B1680970) gel is not classified as hazardous, the column's stationary phase and, more importantly, the chemicals and samples that have been passed through it, necessitate its treatment as hazardous waste.[2][3][4]
Pre-Disposal Decontamination Protocol
Before preparing the column for final disposal, it is essential to decontaminate it by flushing out any residual analytes and mobile phases. This procedure should be performed in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocol for Column Decontamination:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Initial Flush: Flush the column with the mobile phase used during analysis but without the acidic component (e.g., perchloric acid). This will remove any loosely bound compounds.
-
Organic Solvent Flush: Flush the column with a sequence of miscible organic solvents. A typical sequence would be:
-
Methanol (B129727) to remove polar and moderately non-polar compounds.
-
Isopropanol for a broader solubility range.
-
-
Aqueous Flush: Finally, flush the column with 100% distilled water to remove any remaining salts and polar compounds. The this compound instruction manual recommends flushing with distilled water after analysis.
-
Collect Waste: All effluent from the flushing process must be collected in a designated, sealed, and properly labeled hazardous waste container.[4][5]
Step-by-Step Disposal Procedure
Once the column is flushed, it can be prepared for final disposal.
-
Final Flushing and Column Capping: After the decontamination flush, flush the column with a storage solvent. The shipping solvent for this compound columns is a mixture of water and methanol (95:5 v/v).[2] After flushing, securely cap both ends of the column to prevent leakage.
-
Waste Characterization: The primary hazard associated with a used this compound column is the potential contamination from the samples and solvents that have passed through it. The chiral crown ether stationary phase may also be harmful if swallowed and can cause skin and eye irritation. Therefore, the column must be treated as solid hazardous waste.
-
Packaging for Disposal:
-
Place the capped column in a clearly labeled, sealable plastic bag.
-
The label should include:
-
"Hazardous Waste - Used Chromatography Column"
-
The identity of the stationary phase (e.g., "Silica gel coated with chiral crown ether")
-
A list of the primary solvents and potentially hazardous analytes that were used with the column.
-
-
-
Final Disposal:
-
Place the sealed bag containing the column into a designated container for solid chemical waste. This is often a labeled drum or a rigid, puncture-resistant container.
-
Follow your institution's specific procedures for the collection of hazardous waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup.[4]
-
Quantitative Data Summary
For safe handling and storage of this compound columns prior to disposal, refer to the following operational parameters.
| Parameter | Value | Notes |
| Stationary Phase | Chiral Crown Ether coated on 5µm silica-gel | |
| Shipping Solvent | H2O/MeOH 95:5 (v/v) | [2] |
| Recommended Mobile Phase pH | pH 1 to pH 2 | [2] Using the highest pH that provides satisfactory separation will prolong column life. |
| Maximum Methanol in Mobile Phase | 15% v/v | To shorten retention time of hydrophobic samples.[1] |
| Long-term Storage | Flush with distilled water, cap ends, and store in a refrigerator (3-6°C) | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound columns.
References
Essential Safety and Handling Guide for Crownpak CR Columns
For researchers, scientists, and drug development professionals utilizing Crownpak CR chiral chromatography columns, adherence to strict safety and handling protocols is paramount to ensure personnel safety and maintain column integrity. This guide provides essential, immediate safety and logistical information, including operational parameters and a comprehensive handling and disposal plan.
Personal Protective Equipment (PPE)
When handling this compound columns and the associated chemicals, particularly the acidic mobile phases, a comprehensive suite of personal protective equipment is mandatory. This includes protection for eyes, face, hands, and body.
Minimum PPE Requirements:
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[1][2] However, due to the corrosive nature of perchloric acid, which is often used as a mobile phase, chemical splash goggles and a full-face shield are strongly recommended.[3][4][5]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling the column and mobile phases.[2] For tasks involving the handling of concentrated perchloric acid, it is advisable to wear double gloves, with a heavy-duty glove such as butyl rubber or Viton over a nitrile glove.[3] Always check for glove integrity before use.
-
Body Protection: A lab coat is the minimum requirement.[2] When handling larger volumes of solvents or concentrated acids, a chemical-resistant apron should be worn over the lab coat.[3][4][5] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[2][3]
Operational Parameters and Mobile Phase Composition
Proper adherence to operational limits is crucial for the longevity and performance of this compound columns. The following tables summarize the key operational parameters for both this compound and the immobilized version, this compound-I.
Table 1: this compound Operational Parameters
| Parameter | Value |
| Typical Flow Rate | ~ 0.5 mL/min[6] |
| Maximum Flow Rate | Do not exceed 1.5 mL/min[6] |
| Pressure Limitation | < 150 Bar (~2100 psi) for maximum life[6] |
| Maximum Pressure | Do not exceed 200 Bar (~2900 psi)[6] |
| Temperature Range | -5°C to 50°C[6] |
Table 2: this compound-I Operational Parameters
| Parameter | Value |
| Typical Flow Rate | 0.2 - 0.4 mL/min[7] |
| Pressure Limitation | < 300 Bar (4350 psi) for maximum life[7] |
| Temperature Range | -5°C to 40°C[7] |
Mobile Phase:
This compound columns operate under acidic conditions, typically with a mobile phase pH between 1 and 2.[6] Perchloric acid is the recommended acid for optimal resolution.[6] The mobile phase is typically an aqueous solution of perchloric acid, with the option to add a small amount of organic modifier like methanol (B129727) (up to 15% for this compound) to reduce the retention time of hydrophobic samples.[6] For this compound-I, a wider range of organic solvents such as acetonitrile, ethanol (B145695), IPA, and THF can be used.[7]
Experimental Protocol: Step-by-Step Handling Procedure
The following protocol outlines the key steps for the safe and effective use of this compound columns, from initial setup to final disposal.
1. System Preparation:
-
Before installing a new column, it is critical to flush the entire HPLC system, including the injector and sample loop.
-
For this compound, flush with ethanol followed by 100% distilled water to remove any traces of pure organic solvents.[6]
-
For this compound-I, which is compatible with a wider range of solvents, flushing with a miscible solvent like ethanol or isopropanol (B130326) is recommended when switching between reversed-phase and normal-phase modes.[8]
2. Column Installation and Equilibration:
-
Ensure the flow direction matches the arrow on the column label.[6]
-
Start the flow at a low rate and gradually increase to the desired setpoint, ensuring the pressure does not exceed the column's limit.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
3. Sample Injection and Analysis:
-
Ensure that the sample is fully dissolved in the mobile phase or a weaker solvent.
-
Injecting a too-concentrated sample can lead to poor column efficiency.[7]
4. Column Flushing and Storage:
-
After analysis, flush the column with distilled water.[6]
-
For long-term storage (more than one week), store the column with end caps (B75204) in a refrigerator at 3-6°C to prevent microbial growth.[6]
5. Column Disposal:
-
Used HPLC columns should be considered special waste.[1]
-
It is recommended to consult with a chemical disposal company and provide them with the Safety Data Sheet (SDS) for the packing material and any chemicals that have been used with the column.[9]
-
One disposal method involves flushing the column, removing the stationary phase, and recycling the stainless-steel hardware.[1] However, this should only be done by trained personnel following established safety procedures.
Handling and Disposal Workflow
The following diagram illustrates the key stages in the lifecycle of a this compound column, emphasizing the safety and procedural steps.
This comprehensive guide provides the essential framework for the safe and effective handling of this compound columns. By integrating these procedures into your laboratory's standard operating procedures, you can ensure a safer working environment and reliable analytical results.
References
- 1. Chromatography Column Safety: Essential Tips for Safe Handling and Operation | Lab Manager [labmanager.com]
- 2. chiraltech.com [chiraltech.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. escolifesciences.com [escolifesciences.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. zodiaclifesciences.com [zodiaclifesciences.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
